5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-chloro-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHAFLCTXFFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440613 | |
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-34-5 | |
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 1,2,4-Triazole Scaffold as a Pillar of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole Compounds
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, a rigid framework, and the capacity for hydrogen bonding and dipole interactions, which facilitate high-affinity binding to a wide array of biological receptors.[1][4] This has led to the successful development of 1,2,4-triazole-based compounds across a broad spectrum of therapeutic areas, including potent antifungal, anticancer, antiviral, and anticonvulsant agents.[1][2][5] This guide provides a detailed exploration of the core mechanisms through which these compounds exert their biological effects, offering field-proven insights for researchers and drug development professionals.
Primary Mechanism: Antifungal Action via Ergosterol Biosynthesis Inhibition
The most prominent and well-established mechanism of action for 1,2,4-triazole compounds is their potent antifungal activity, exemplified by market-leading drugs such as Fluconazole, Itraconazole, and Voriconazole.[6] Their efficacy is rooted in the targeted disruption of the fungal cell membrane's integrity.
The Central Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of antifungal triazoles is Lanosterol 14α-demethylase, a critical cytochrome P450 (CYP) enzyme, also known as CYP51 or Erg11.[3][7] This enzyme catalyzes an essential step in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6]
The mechanism of inhibition is a highly specific and potent interaction. The N4 atom of the 1,2,4-triazole ring coordinates directly and tightly with the ferric ion (Fe³⁺) of the heme group located in the active site of the CYP51 enzyme.[3][8][9] This binding event acts as a non-competitive inhibitor, effectively preventing the enzyme from binding its natural substrate, lanosterol, and blocking its demethylation.[9]
The consequences of CYP51 inhibition are twofold:
-
Depletion of Ergosterol: The blockade halts the production of ergosterol, compromising the structural integrity and fluidity of the fungal membrane. This leads to impaired function of membrane-bound enzymes and disrupts key cellular processes like nutrient transport and cell division.[9]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes a buildup of its substrate, lanosterol, and other 14α-methylated sterols.[3][9] These precursors are toxic to the fungal cell, further disrupting the membrane structure and contributing to fungistatic or fungicidal activity.
Recent research has also uncovered a secondary mechanism of action, where the perturbation of sterol intermediates caused by CYP51 inhibition leads to a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway.[10] This dual-front attack enhances the overall efficacy of the triazole compound.
Protocol 1: Fungal Microsomal CYP51 Inhibition Assay
This protocol provides a self-validating method to quantify the direct inhibitory effect of a 1,2,4-triazole compound on the CYP51 enzyme.
1. Objective: To determine the IC₅₀ value of a test compound against CYP51 from a target fungal species (e.g., Candida albicans).
2. Materials & Reagents:
-
Fungal microsomes containing CYP51 (prepared from fungal spheroplasts or overexpressed in E. coli).
-
Test compound (1,2,4-triazole derivative) dissolved in DMSO.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺).
-
Lanosterol (substrate) dissolved in a suitable detergent (e.g., Tween 80).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Quenching solution (e.g., methanolic KOH).
-
Heptane for extraction.
-
HPLC system with a UV detector.
3. Step-by-Step Methodology:
- Preparation: Thaw fungal microsomes on ice. Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the desired concentration of the test compound or DMSO (vehicle control).
- Pre-incubation: Add the fungal microsomes to the reaction mixture and pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind.
- Initiation: Start the reaction by adding the lanosterol substrate. Vortex briefly and incubate at 37°C for 30-60 minutes with gentle shaking. The specific time should be within the linear range of the enzyme reaction.
- Termination: Stop the reaction by adding the quenching solution.
- Sterol Extraction: Incubate at 80°C for 1 hour to saponify lipids. Cool to room temperature. Add water and extract the non-saponifiable lipids (sterols) by vortexing with heptane. Centrifuge to separate the phases.
- Analysis: Transfer the upper heptane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sterol residue in the mobile phase and analyze by HPLC to quantify the remaining lanosterol.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
4. Causality & Validation: This cell-free assay directly measures the interaction between the compound and its isolated target enzyme, providing unequivocal evidence of on-target activity. A low IC₅₀ value confirms potent inhibition. The results should be correlated with whole-cell antifungal activity (MIC values) to ensure the compound can penetrate the cell wall and reach its target in a biological context.
Secondary Mechanism: Anticancer Action via Multi-Target Inhibition
Unlike their antifungal counterparts, anticancer 1,2,4-triazoles exhibit a more diverse range of mechanisms, often targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[11][12]
Target A: Kinase Signaling Pathways
Many 1,2,4-triazole derivatives are designed as kinase inhibitors. They can interfere with critical signaling cascades that are frequently dysregulated in cancer.
-
VEGFR/EGFR Inhibition: Some triazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways like PI3K/Akt/mTOR, which are fundamental for cell growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors.
-
PIM Kinase Inhibition: The PIM family of serine/threonine kinases is another target. Inhibition of PIM kinases by triazole compounds can lead to reduced cell proliferation and induction of apoptosis.
Target B: Aromatase Inhibition
In hormone-receptor-positive breast cancer, the enzyme aromatase (CYP19A1) is a key therapeutic target. Aromatase converts androgens into estrogens, which fuel the growth of these cancers. 1,2,4-triazole-based drugs like Letrozole and Anastrozole are potent aromatase inhibitors.[1] Similar to the antifungal mechanism, the triazole nitrogen coordinates with the heme iron atom of the aromatase enzyme, blocking its catalytic activity and effectively starving the tumor of estrogen.
Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazide-hydrazones | MetAP2, EGFR, PI3K | PC-3 (Prostate) | 26.0 | [1] |
| Coumarinyl-triazoles | VEGFR-2, p38α MAPK | MCF-7 (Breast) | 7.9 µg/mL | [1] |
| Indolyl-triazoles | Not specified | Prostate, Breast | Varies | [11] |
Tertiary Mechanism: Herbicidal Action
The 1,2,4-triazole core is also present in several commercial herbicides. The mechanism often parallels the antifungal action, involving the inhibition of essential biosynthetic pathways in plants.
-
Sterol Biosynthesis Inhibition: Similar to fungi, plants require sterols (e.g., sitosterol, stigmasterol) for membrane integrity and hormone biosynthesis. Triazole herbicides can inhibit plant-specific cytochrome P450 enzymes involved in this process.
-
Chlorophyll Biosynthesis Inhibition: A key target for some novel herbicidal compounds is the light-dependent protochlorophyllide oxidoreductase (LPOR).[13] This enzyme is crucial for the conversion of protochlorophyllide to chlorophyllide, a vital step in chlorophyll synthesis. Inhibiting LPOR prevents chlorophyll production, leading to bleaching and eventual death of the weed.
Experimental Design: A Validated Workflow for Triazole Drug Discovery
Developing a novel 1,2,4-triazole compound requires a logical and self-validating experimental workflow to move from a chemical concept to a viable drug candidate. This process ensures that decisions are based on robust data at each stage.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
This protocol serves as a robust primary screen to identify compounds with cytotoxic effects against cancer cells.
1. Objective: To assess the dose-dependent cytotoxic effect of test compounds on a cancer cell line and determine the GI₅₀ (concentration for 50% growth inhibition).
2. Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7, PC-3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (570 nm).
3. Step-by-Step Methodology:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, a vehicle control (DMSO), and a no-cell control (medium only).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀.
4. Causality & Validation: This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. A potent GI₅₀ value justifies advancing the compound to secondary assays to determine the specific mechanism of action (e.g., kinase inhibition, apoptosis induction). Comparing GI₅₀ values between cancerous and non-cancerous cell lines provides an initial assessment of selectivity and potential toxicity.
Conclusion
The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its ability to interact with a diverse range of biological targets, most notably the cytochrome P450 enzymes in fungi and humans, has cemented its role in modern medicine and agriculture. The primary antifungal mechanism, centered on the inhibition of CYP51, is a classic example of targeted therapy. In contrast, its application in oncology reveals a broader, multi-targeted approach, inhibiting kinases and other enzymes crucial for cancer progression. Understanding these detailed mechanisms is paramount for the rational design of the next generation of 1,2,4-triazole-based agents with improved potency, selectivity, and resistance profiles.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (Source: PubMed Central, National Institutes of Health) [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (Source: National Institutes of Health) [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central. (Source: National Institutes of Health) [Link]
-
synthesis of 1,2,4 triazole compounds. (Source: ISRES) [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (Source: Unknown) [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (Source: Frontiers) [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (Source: ACS Publications) [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (Source: ISRES) [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (Source: National Institutes of Health) [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (Source: Journal of Pharmaceutical Negative Results) [Link]
-
Resistance to antifungals that target CYP51 - PMC. (Source: PubMed Central, National Institutes of Health) [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (Source: Chemistry Methodology) [Link]
-
Antifungal - Wikipedia. (Source: Wikipedia) [Link]
-
Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. (Source: MDPI) [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (Source: PubMed Central, National Institutes of Health) [Link]
-
Predicted binding affinity and non-covalent interaction between compounds 26, 34 and 35 and the active site of CYP51. (Source: ResearchGate) [Link]
-
Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (Source: ResearchGate) [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (Source: PubMed) [Link]
-
Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy. (Source: PubMed) [Link]
-
Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC. (Source: National Institutes of Health) [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (Source: ACS Publications) [Link]
-
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (Source: Taylor & Francis) [Link]
-
Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC. (Source: PubMed Central, National Institutes of Health) [Link]
-
Effect of sterol biosynthesis inhibitors and azole-type inducers on growth and development of Plasmopara viticola on grapevine. (Source: ResearchGate) [Link]
-
New triazole broad-spectrum antifungal agents targeting CYP51. (Source: BioWorld) [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (Source: Unknown) [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (Source: ResearchGate) [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (Source: ISRES) [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (Source: Frontiers) [Link]
-
Chemical Inhibition of Sterol Biosynthesis. (Source: MDPI) [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (Source: MDPI) [Link]
-
Full article: Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (Source: Taylor & Francis Online) [Link]
-
Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry. (Source: ACS Publications) [Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. (Source: ACS Publications) [Link]
-
A mild protocol for efficient preparation of functional molecules containing triazole. (Source: National Institutes of Health) [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (Source: Frontiers) [Link]
-
Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. (Source: Frontiers) [Link]
-
Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (Source: PubMed) [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (Source: Frontiers) [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Triazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Triazoles for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make it a versatile scaffold for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities of substituted triazoles, with a focus on their applications as antifungal, antibacterial, anticancer, and antiviral agents. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities, empowering researchers to advance the development of next-generation triazole-based therapeutics.
Introduction: The Enduring Significance of the Triazole Moiety
Triazoles, existing as either 1,2,3- or 1,2,4-isomers, are prevalent in a wide array of biologically active compounds.[1] Their metabolic stability and capacity to serve as pharmacophores have led to their incorporation into numerous FDA-approved drugs.[2] This guide will primarily focus on the 1,2,4-triazole and 1,2,3-triazole scaffolds, which have demonstrated remarkable therapeutic potential across various disease areas. The exploration of substituted triazoles continues to be a fertile ground for the discovery of novel drugs with improved efficacy, selectivity, and reduced toxicity.[3]
Antifungal Activity: The Hallmark of Triazole Therapeutics
Triazole-based compounds are most renowned for their potent antifungal properties and form a major class of antimycotic drugs.[4][5]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action of antifungal triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[6][8]
A secondary proposed mechanism for some triazoles involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to oxidative stress and fungal cell death.[9]
Caption: Mechanism of action of antifungal triazoles.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of substituted triazoles is significantly influenced by the nature and position of substituents on the core ring and its appended moieties.
-
Side Chain Modifications: The presence of specific side chains is critical for potent activity. For instance, the 2,4-difluorophenyl group is a common feature in many potent antifungal triazoles, contributing to strong binding with the target enzyme.[10]
-
Nitrogen Substitution: The substituent on the N1 position of the triazole ring plays a crucial role in determining the antifungal spectrum and potency.
-
Hydrophobicity: A balanced lipophilicity is essential for optimal antifungal activity, facilitating membrane permeability and target engagement.[11]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][6][8]
Protocol:
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[4][12] The suspension is further diluted in RPMI 1640 medium.[8]
-
Drug Dilution: A serial two-fold dilution of the triazole compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.[8]
-
Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[8] A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[13] For molds, the endpoint is often 100% inhibition of growth.[13]
Antibacterial Activity: An Emerging Frontier for Triazoles
While not as established as their antifungal counterparts, substituted triazoles have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16]
Mechanism of Action
The antibacterial mechanisms of triazoles are diverse and not as well-defined as their antifungal actions. Potential targets include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts bacterial DNA replication.
-
Cell Wall Synthesis: Some triazoles may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Other Enzymatic Pathways: Various other bacterial enzymes essential for survival are also being investigated as potential targets.
Structure-Activity Relationship (SAR) Insights
-
Thione/Thiol Derivatives: The presence of a thione or thiol group at the C3 or C5 position of the 1,2,4-triazole ring is often associated with enhanced antibacterial activity.[14]
-
Aromatic Substituents: The nature and substitution pattern on aromatic rings attached to the triazole core significantly influence antibacterial potency. Electron-withdrawing groups can sometimes enhance activity.
-
Hybrid Molecules: Hybrid molecules incorporating a triazole scaffold with other antibacterial pharmacophores, such as quinolones, have shown synergistic or improved antibacterial effects.[15]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is also the standard for determining the MIC of antibacterial compounds.[6][17]
Protocol:
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution: Serial two-fold dilutions of the triazole compound are prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 16-20 hours in a non-CO2 incubator.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the absence of turbidity.[6]
Anticancer Activity: A Promising Avenue for Triazole-Based Therapeutics
The triazole scaffold is a privileged structure in the design of novel anticancer agents, with several triazole-containing drugs already in clinical use.[3][17]
Mechanism of Action
Substituted triazoles exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), histone deacetylases (HDACs), and aromatase.[7][18]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.
-
Anti-androgenic Activity: Some triazoles act as androgen receptor (AR) antagonists, making them promising for the treatment of prostate cancer.[19]
Caption: General workflow for screening anticancer activity.
Structure-Activity Relationship (SAR) Insights
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings can significantly impact anticancer activity by influencing interactions with biological targets.
-
Linker Moiety: In hybrid molecules, the nature and length of the linker connecting the triazole ring to other pharmacophores are crucial for optimal activity. The 1,2,3-triazole ring itself can serve as a rigid linker.[2]
-
Fluorine Substitution: The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, often leading to improved anticancer potency.[2][18]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][19]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the substituted triazole compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[9][19]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antiviral Activity: A Growing Area of Triazole Research
Substituted triazoles have emerged as a promising class of antiviral agents, with activity against a variety of DNA and RNA viruses.[20][21]
Mechanism of Action
The antiviral mechanisms of triazoles are virus-specific and can include:
-
Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, helicases, or neuraminidase, which are essential for viral replication and propagation.[22]
-
Inhibition of Viral Entry or Egress: Interfering with the attachment of the virus to host cells or the release of new virions from infected cells.[23]
-
Modulation of Host Factors: Some triazoles may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its replication.
Structure-Activity Relationship (SAR) Insights
-
Nucleoside Analogs: Triazole nucleoside analogs, such as Ribavirin, are a well-established class of antiviral agents. Modifications to the sugar moiety and the triazole base can modulate activity and selectivity.
-
Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring are critical for antiviral potency. For example, in some anti-influenza triazoles, bulky substituents at the C4 position of the 1,2,3-triazole ring enhance activity.[15]
-
Linkage to Other Scaffolds: Hybrid molecules containing a triazole linked to other antiviral pharmacophores have shown promise in overcoming drug resistance.
Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[10][24]
Protocol:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6- or 12-well plates.
-
Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of the triazole compound.
-
Overlay and Incubation: After a short adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus. The plates are then incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques in each well is counted, and the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.
Data Presentation: Comparative Biological Activities of Substituted Triazoles
The following tables summarize the biological activities of representative substituted triazoles from the literature.
Table 1: Antifungal Activity of Selected Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [5] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [5] |
| Voriconazole | Candida krusei | 0.03 - 1.0 | [5] |
| Compound X | Cryptococcus neoformans | 0.5 | Fictional |
Table 2: Antibacterial Activity of Selected Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin-triazole hybrid | Staphylococcus aureus | 0.25 - 1.0 | [15] |
| Thione-substituted triazole | Bacillus subtilis | 1.56 | [14] |
| Clinafloxacin-triazole analog | Escherichia coli | 0.25 - 32 | [15] |
| Compound Y | Pseudomonas aeruginosa | 8.0 | Fictional |
Table 3: Anticancer Activity of Selected Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (Breast) | Not specified, but showed remarkable activity | [12] |
| 1,4-Substituted triazole | CW22Rv1 (Prostate) | Not specified, but induced 60% tumor growth inhibition in vivo | [19] |
| Fluorinated triazole derivative | MET and FLT4 (VEGFR3) kinase | 22.76 and 5.01 | [18] |
| Compound Z | A549 (Lung) | 2.5 | Fictional |
Table 4: Antiviral Activity of Selected Triazole Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 1,4-Disubstituted-1,2,3-triazole (Compound 1) | Chikungunya virus (BRA/RJ/18) | Vero | 19.9 |[10] | | 1,4-Disubstituted-1,2,3-triazole (Compound 2) | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 |[10] | | Nitroaryl-1,2,3-triazole triterpene derivative (Compound 8) | Respiratory Syncytial Virus (RSV) | Not specified | 0.053 |[5] | | Compound A | Herpes Simplex Virus-1 (HSV-1) | HFL-1 | 16 |[23] |
Conclusion and Future Perspectives
Substituted triazoles undoubtedly represent a privileged scaffold in drug discovery, with a proven track record in antifungal therapy and immense potential in antibacterial, anticancer, and antiviral applications. The versatility of the triazole core allows for extensive chemical modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel hybrid molecules, the exploration of new biological targets, and the application of computational methods to guide the rational design of next-generation triazole-based drugs. The in-depth understanding of structure-activity relationships and the application of robust experimental protocols, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable class of compounds.
References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available from: [Link]
-
Broth microdilution. Wikipedia. Available from: [Link]
-
MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available from: [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry. Available from: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available from: [Link]
-
Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Virology. Available from: [Link]
-
Calculated IC50 values of synthesized triazole derivatives. ResearchGate. Available from: [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Available from: [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available from: [Link]
-
1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]
-
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling. Future Medicinal Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Available from: [Link]
-
Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]
-
Synthesis and Evaluation of Biological Activities of Triazoles. ResearchGate. Available from: [Link]
-
Structures of some bioactive 1,2,4-triazoles. ResearchGate. Available from: [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available from: [Link]
-
Full article: Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules. Available from: [Link]
-
REVIEW ON SUBSTITUTED 1,2,4 -TRIAZOLES AS POTENT ANTI-FUNGAL AND ANTI-VIRAL AGENTS. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro. International Journal of Infectious Diseases. Available from: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]
-
Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record. Available from: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available from: [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available from: [Link]
-
Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available from: [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available from: [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]
-
Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. CDC. Available from: [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. Available from: [Link]
-
(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. Available from: [Link]
-
Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. Available from: [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). SpringerLink. Available from: [Link]
-
QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. ProQuest. Available from: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PubMed. Available from: [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available from: [Link]
-
Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. ResearchGate. Available from: [Link]
-
Selected 1,2,4-triazole drugs. ResearchGate. Available from: [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 19. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ibtbioservices.com [ibtbioservices.com]
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one molecular weight
An In-Depth Technical Guide to 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: Properties, Synthesis, and Applications
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its unique physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural component in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3] The stability of the triazole ring and its capacity for hydrogen bonding contribute to its frequent use in the design of molecules that can effectively interact with biological targets.[1]
This guide focuses on a specific derivative, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one , a molecule that combines the foundational triazole structure with a reactive chlorine substituent and a triazolone core. This combination of features makes it a valuable intermediate in organic synthesis and a potential building block for novel therapeutic agents. The presence of the chloro group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making chloro-substituted heterocycles a subject of considerable interest in drug development.[4] This document will provide a detailed overview of the known properties, synthesis strategies, analytical characterization, and potential applications of this compound and its close analogs for researchers and professionals in the field of drug discovery.
Physicochemical Properties of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
The fundamental properties of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one are summarized below. This data is essential for its use in synthetic and analytical applications.
| Property | Value | Source |
| Molecular Formula | C₂H₂ClN₃O | |
| Molecular Weight | 119.51 g/mol | |
| CAS Number | 1003-34-5 | |
| Physical Form | Solid | |
| InChI Key | QTCHAFLCTXFFIZ-UHFFFAOYSA-N |
Tautomerism in 1,2,4-Triazol-3-ones
A critical aspect of the chemistry of 1,2,4-triazoles is the phenomenon of tautomerism, which involves the migration of a proton between different atoms in the molecule. For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, several tautomeric forms can exist, influencing its reactivity and biological interactions. The equilibrium between these forms can be affected by factors such as the solvent, temperature, and the presence of other functional groups. Understanding the predominant tautomeric form is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Caption: Tautomeric equilibria in the 5-chloro-1,2,4-triazol-3-one system.
Synthesis of the 1,2,4-Triazol-3-one Core
While specific protocols for the direct synthesis of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one are not extensively detailed in publicly available literature, the synthesis of the core 1,2,4-triazol-3-one ring is well-established. These methods typically involve the cyclization of precursors such as semicarbazides or thiosemicarbazides.
General Synthesis from Semicarbazide Derivatives
One common route involves the cyclization of a substituted semicarbazide. This process is often carried out under basic conditions, followed by acidification.
Step-by-Step Protocol:
-
Preparation of the Semicarbazide Precursor: A suitable starting material, such as a carboxylic acid derivative, is reacted with semicarbazide to form the corresponding acyl-semicarbazide.
-
Cyclization: The acyl-semicarbazide is then treated with a base, such as sodium hydroxide or potassium hydroxide, and heated to induce intramolecular cyclization.
-
Acidification: The reaction mixture is cooled and then acidified, typically with a strong mineral acid like hydrochloric acid, to precipitate the 1,2,4-triazol-3-one product.
-
Purification: The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.
Caption: General workflow for the synthesis of the 1,2,4-triazol-3-one core.
Introduction of the Chloro Substituent
The chloro group at the 5-position can be introduced either by starting with a chlorinated precursor or by chlorination of the formed triazolone ring. Oxidative chlorination of a corresponding 3-mercapto-1,2,4-triazole is a plausible method for synthesizing chloro-substituted triazoles.[5]
Analytical Characterization
The structural elucidation and purity assessment of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives rely on standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of triazole derivatives. The chemical shifts of the protons and carbons in the heterocyclic ring and any substituents provide detailed information about the molecular framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands for the N-H and C=O stretching vibrations in the triazolone ring would be expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for monitoring the progress of chemical reactions.
Applications in Drug Discovery and Development
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2] Chloro-substituted triazoles, in particular, are of interest as the chlorine atom can enhance binding affinity to biological targets and improve metabolic stability.
Potential Therapeutic Roles
Derivatives of the 1,2,4-triazole core have been investigated for a multitude of therapeutic applications:
-
Antimicrobial and Antifungal Agents: The triazole ring is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[6] The introduction of a chloro substituent can modulate the antimicrobial spectrum and potency.[7]
-
Anticancer Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[8]
-
Antiviral and Antitubercular Activity: The structural features of triazoles make them suitable candidates for the development of new antiviral and antitubercular drugs.[1][9]
-
Other Biological Activities: The versatility of the triazole ring has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, anticonvulsant, and antidiabetic agents.[2]
Role as a Synthetic Intermediate
Beyond its potential as a pharmacophore, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can serve as a valuable synthetic intermediate. The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 5-position. This makes it a useful building block for the synthesis of more complex molecules and chemical libraries for drug screening.
Conclusion
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with the versatile reactivity of the 1,2,4-triazol-3-one core and the chloro substituent, make it a valuable tool for the development of novel compounds with potential therapeutic applications. While detailed experimental data on this specific molecule is not abundant in the public domain, the established chemistry of the broader class of 1,2,4-triazoles provides a solid foundation for its synthesis and derivatization. As the search for new and effective therapeutic agents continues, the strategic use of such functionalized heterocyclic building blocks will undoubtedly play a crucial role in advancing the field of drug discovery.
References
-
PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. Available from: [Link]
-
Arabian Journal of Chemistry. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available from: [Link]
-
Organic Chemistry Portal. 1H-1,2,4-Triazole synthesis. Available from: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available from: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. NIH. Available from: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available from: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]
-
Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents. PMC - NIH. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available from: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: Elucidating Molecular Structure for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The heterocyclic scaffold of 1,2,4-triazole and its derivatives is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Among these, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one stands out as a key intermediate and a pharmacologically relevant molecule. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. The insights provided herein are grounded in established principles of spectroscopic interpretation for heterocyclic systems, offering a robust framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a five-membered heterocyclic compound featuring three nitrogen atoms, a carbonyl group, and a chlorine substituent. The presence of labile protons on the nitrogen atoms allows for the existence of tautomers, which can influence the spectroscopic output.[1] The predominant tautomeric form is dictated by factors such as the solvent and the solid-state packing. For the purpose of this guide, we will consider the most stable tautomer for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is expected to be relatively simple, characterized by the signals of the N-H protons of the triazole ring. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (ring) | 10.0 - 12.0 | Broad singlet | The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. The chemical shift can vary significantly with the choice of solvent (e.g., DMSO-d₆, CDCl₃). |
Causality in Experimental Choice: The selection of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are often preferred for triazole compounds as they can effectively solvate the molecule and allow for the observation of exchangeable N-H protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to the molecule's small size and symmetry, a limited number of signals are expected.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | 155 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its position within the conjugated ring system. |
| C-Cl (carbon attached to chlorine) | 140 - 150 | The carbon atom bonded to the electronegative chlorine atom will also be deshielded and appear downfield. |
Self-Validating Protocol: To confirm the assignment of the carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This 2D NMR technique correlates the signals of protons with the carbon atoms to which they are directly attached. In this case, since there are no C-H bonds, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would be more informative to confirm the connectivity between the N-H protons and the ring carbons.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one will be dominated by the characteristic vibrations of its functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | The broadness is indicative of hydrogen bonding. |
| C=O Stretch | 1700 - 1750 | Strong | This is a characteristic and intense absorption for a carbonyl group within a five-membered ring. |
| C=N Stretch | 1600 - 1650 | Medium | Corresponds to the stretching vibration of the carbon-nitrogen double bond within the triazole ring. |
| C-N Stretch | 1200 - 1300 | Medium | Represents the stretching of the single bonds between carbon and nitrogen in the ring. |
| C-Cl Stretch | 700 - 800 | Medium to Strong | The position of this band can be influenced by the overall molecular structure. |
Expert Insight: The precise position of the C=O stretching frequency can provide clues about the electronic environment of the carbonyl group. Electron-withdrawing groups on the ring can shift this frequency to higher wavenumbers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of the molecular weight and elucidation of the molecular structure.[4]
Expected Molecular Ion Peak
The nominal molecular weight of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (C₂H₂ClN₃O) is 119.51 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 119. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 121 with an intensity of about one-third of the molecular ion peak is a key diagnostic feature.
Predicted Fragmentation Pathway
The fragmentation of the 1,2,4-triazole ring is influenced by the substituents.[4] For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, the following fragmentation steps are plausible under electron ionization (EI):
-
Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 91 (for ³⁵Cl).
-
Loss of Cl: Cleavage of the C-Cl bond would lead to a fragment at m/z 84.
-
Ring Cleavage: The triazole ring can undergo more complex fragmentation, leading to smaller charged species.
Experimental Workflow for Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound (approx. 1 mg) with about 100 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method of Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is good for confirming the molecular weight.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.
Conclusion
The spectroscopic characterization of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is fundamental to its application in synthetic and medicinal chemistry. This guide provides a detailed, albeit predictive, framework for understanding its NMR, IR, and MS data. The provided protocols and interpretations are based on established scientific principles and are intended to empower researchers to confidently identify and utilize this important heterocyclic compound in their work. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
References
-
[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents. PMC - PubMed Central.]([Link])
Sources
An In-depth Technical Guide to the Solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. In the absence of extensive, publicly available experimental solubility data for this specific compound, this document focuses on the foundational principles of its solubility, predictive methodologies, and detailed experimental protocols for its determination. This approach equips researchers with the necessary tools and theoretical framework to effectively assess its solubility in various solvent systems, a critical parameter in drug discovery and development.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a derivative of the versatile 1,2,4-triazole scaffold, understanding its solubility is paramount.[1] Poor aqueous solubility can severely limit a drug's bioavailability, hindering its therapeutic efficacy. Conversely, its solubility in organic solvents is crucial for synthesis, purification, and formulation processes. This guide will delve into the factors governing the solubility of this compound and provide practical methods for its empirical determination.
Molecular Structure and Predicted Solubility Profile
To comprehend the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a thorough analysis of its molecular structure is essential.
Caption: Molecular structure of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
The molecule possesses several key features that influence its solubility:
-
Polar Functional Groups: The presence of a carbonyl group (C=O) and three nitrogen atoms within the triazole ring, along with N-H groups, allows for hydrogen bonding with polar solvents.[2]
-
Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the overall polarity and intermolecular interactions.
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, which can affect their physical properties, including solubility.[3]
Based on these structural characteristics and the general solubility of 1,2,4-triazole derivatives, which are often soluble in water and other polar organic solvents, we can predict the following general solubility trends for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one:[1][2]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | Solvents like water, ethanol, and methanol can engage in hydrogen bonding with the N-H and C=O groups of the triazole ring, leading to favorable dissolution.[1][2] |
| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile can interact via dipole-dipole interactions. The polar nature of the triazole ring should facilitate solubility. |
| Nonpolar | Low | Solvents like hexane and toluene lack the ability to form strong interactions with the polar functional groups of the molecule, resulting in poor solubility. |
Computational Solubility Prediction
In the absence of experimental data, in silico models provide a valuable first approximation of a compound's solubility. Web-based tools like SwissADME offer free and accessible platforms for these predictions.
Workflow for Solubility Prediction using SwissADME:
Caption: A simplified workflow for predicting solubility using the SwissADME web server.
SwissADME provides solubility predictions (LogS) based on different models, offering a quantitative estimate of aqueous solubility.[4][5] It is crucial to understand that these are predictions and should be confirmed by experimental data.
Experimental Determination of Solubility: A Rigorous Approach
For definitive solubility data, experimental determination is indispensable. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is described in detail in the OECD Test Guideline 105.[6][7]
The Shake-Flask Method (OECD 105): A Step-by-Step Protocol
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Experimental Workflow for the Shake-Flask Method:
Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C for standard solubility or 37 °C to mimic physiological conditions). Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
High-Throughput Solubility Assays
In early drug discovery, where rapid screening of multiple compounds is necessary, high-throughput kinetic and thermodynamic solubility assays are often employed.
-
Kinetic Solubility: This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9][10][11] The concentration at which precipitation occurs is determined, providing a measure of kinetic solubility. This is a faster but often less precise method than thermodynamic solubility measurement.
-
Thermodynamic Solubility (High-Throughput): Miniaturized versions of the shake-flask method are used to determine the equilibrium solubility of multiple compounds in parallel, often in 96-well plate formats.[12][13]
Factors Influencing Solubility
Several factors can significantly impact the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one:
-
pH: For ionizable compounds, solubility is pH-dependent. The pKa of the compound will determine the pH at which it exists in its more soluble ionized form.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[14]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form used in solubility experiments.
-
Purity of the Compound: Impurities can affect the measured solubility.[15]
Conclusion and Future Directions
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
B-Ali, A. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.
-
Yadav, G. D., & Sivakumar, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 537. Retrieved from [Link]
- OECD. (1995).
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
Abraham, M. H., & Acree, W. E. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10836-10873. Retrieved from [Link]
-
ChemMine Tools. (n.d.). ChemMine Tools. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717.
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(16), 4945. Retrieved from [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 108(8), 2649-2661. Retrieved from [Link]
-
U.S. EPA. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]
-
PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
KNIME. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Journal of Current Pharma Research. (2025, February 9). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
RSC Blogs. (2024, December 6). Kate Jones, Assistant Editor – RSC Advances Blog. Retrieved from [Link]
-
Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]
-
NIH. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Retrieved from [Link]
-
MDPI. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ResearchGate. (2025, September). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Retrieved from [Link]
-
Semantic Scholar. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Water solubility prediction (LogS) using SwissADME server. Retrieved from [Link]
-
GitHub. (n.d.). VanshRamani/Molmerger-Solubility-Prediction. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
ACS Publications. (2023). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijsr.net [ijsr.net]
- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. filab.fr [filab.fr]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. asianpubs.org [asianpubs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. evotec.com [evotec.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Methodological & Application
protocol for nickel-promoted synthesis of 3H-1,2,4-triazol-3-ones
An Application Note and Detailed Protocol for the Nickel-Promoted Synthesis of 3H-1,2,4-Triazol-3-ones
Introduction: The Significance of 3H-1,2,4-Triazol-3-ones
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties.[1] Within this important class of heterocycles, 3H-1,2,4-triazol-3-ones represent a particularly valuable subclass. Their unique structural features make them key intermediates in the synthesis of a variety of pharmaceuticals. A notable example is their role in the construction of the core skeleton of certain angiotensin II antagonists, which are crucial drugs for managing hypertension.[2][3]
Traditional synthetic routes to these compounds can be multi-step and may require harsh conditions or expensive catalysts.[4] This application note details a robust and efficient nickel-promoted cascade annulation reaction for the synthesis of 3H-1,2,4-triazol-3-ones from readily available hydrazonoyl chlorides and sodium cyanate.[2][3] This method, developed by the research group of Xiao-Feng Wu, offers several advantages, including the use of an inexpensive nickel promoter, high yields, scalability, and good functional group tolerance.[2] The reaction proceeds via a cascade of intermolecular nucleophilic addition-elimination, intramolecular nucleophilic addition, and a final hydrogen-transfer sequence, with sodium chloride as the only byproduct, making it an environmentally benign process.[2]
Reaction Principle and Proposed Mechanism
The core of this protocol is a nickel(II)-promoted cascade reaction. While a detailed catalytic cycle is still under investigation, a plausible mechanism has been proposed.[2] The reaction is initiated by the coordination of the nickel catalyst, likely acting as a Lewis acid, to the starting materials. This activation facilitates a sequence of bond-forming events.
The proposed mechanistic pathway involves:
-
An initial intermolecular nucleophilic addition-elimination reaction between the hydrazonoyl chloride and sodium cyanate.
-
This is followed by an intramolecular nucleophilic addition.
-
The final step is a hydrogen transfer to yield the stable 3H-1,2,4-triazol-3-one product.[2][3]
A key intermediate in this process is believed to be a hydrazonoyl isocyanate.[2] The nickel promoter is thought to activate both the C=N and C=O bonds, facilitating the cyclization process.[2]
Caption: Proposed Mechanistic Pathway for Nickel-Promoted Synthesis.
Detailed Experimental Protocol
This protocol is based on the optimized conditions reported by Du et al. in Organic Letters.[2]
Materials and Equipment
-
Reagents:
-
Substituted Hydrazonoyl Chloride (1.0 equiv)
-
Sodium Cyanate (NaOCN) (1.5 equiv)
-
Nickel(II) Chloride (NiCl₂) (10 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk tube or a round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and mass spectrometer for product characterization
-
Step-by-Step Procedure
Caption: General Experimental Workflow.
-
Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the hydrazonoyl chloride (0.5 mmol, 1.0 equiv), sodium cyanate (0.75 mmol, 1.5 equiv), and NiCl₂ (0.05 mmol, 10 mol%).
-
Addition of Solvent and Base: Add anhydrous 1,4-dioxane (2.0 mL) followed by triethylamine (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours, monitor by TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3H-1,2,4-triazol-3-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Expected Results
A key advantage of this nickel-promoted protocol is its broad substrate scope. The reaction is tolerant of a variety of functional groups on both the aryl and acyl portions of the hydrazonoyl chloride.[2] This versatility allows for the synthesis of a diverse library of 3H-1,2,4-triazol-3-ones.
| Entry | R¹ (on N-phenyl) | R² (on acyl) | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | 4-Me | Phenyl | 92 |
| 3 | 4-OMe | Phenyl | 89 |
| 4 | 4-F | Phenyl | 93 |
| 5 | 4-Cl | Phenyl | 96 |
| 6 | 4-Br | Phenyl | 94 |
| 7 | 3-Me | Phenyl | 91 |
| 8 | H | 4-Tolyl | 94 |
| 9 | H | 4-Cl-Ph | 97 |
| 10 | H | 2-Thienyl | 85 |
| 11 | H | Ethyl | 78 |
Table adapted from Du, S. et al., Org. Lett. 2021, 23, 2359-2363.[2]
As shown in the table, both electron-donating and electron-withdrawing substituents on the aromatic rings are well-tolerated, generally providing the desired products in excellent yields.[2] Heterocyclic and aliphatic acyl groups are also compatible with the reaction conditions, albeit with slightly lower yields in some cases.[2]
Safety Precautions
-
Nickel(II) Chloride: Nickel compounds are potential carcinogens and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Cyanate: Toxic if swallowed or inhaled. Avoid creating dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and away from ignition sources.
-
Triethylamine: A corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
General Precautions: The reaction should be conducted under an inert atmosphere of nitrogen as some reagents may be sensitive to air or moisture.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous. Moisture can inhibit the reaction.
-
Verify that the reaction temperature is maintained at 100 °C.
-
Confirm the complete consumption of the starting material by TLC before work-up. If the reaction has stalled, consider extending the reaction time.
-
-
Side Product Formation:
-
Impurities in the starting hydrazonoyl chloride can lead to side reactions. Ensure the starting material is of high purity.
-
Inadequate control of the inert atmosphere may lead to degradation of reagents or intermediates.
-
-
Difficulty in Purification:
-
The polarity of the eluent for column chromatography is critical. A gradual increase in the polar solvent (e.g., ethyl acetate) is recommended to achieve good separation.
-
Conclusion
The NiCl₂-promoted cascade annulation of hydrazonoyl chlorides and sodium cyanate is a highly efficient, practical, and scalable method for the synthesis of medicinally relevant 3H-1,2,4-triazol-3-ones.[2] Its operational simplicity, use of an inexpensive promoter, and broad substrate tolerance make it a valuable tool for researchers in synthetic organic chemistry and drug development. This protocol provides a reliable pathway to complex heterocyclic structures from simple and readily available starting materials.
References
-
MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Du, S., Yang, Z., Tang, J., Chen, Z., & Wu, X.-F. (2021). Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Organic Letters, 23(7), 2359–2363. Available from: [Link]
-
ResearchGate. (n.d.). Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. Retrieved from [Link]
-
Organic Letters. (2021). Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Syntheses of 3H-1,2,4-triazol-3-ones by copper-promoted oxidative N–N bond formation of amidines with isocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Retrieved from [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
Application Note: High-Sensitivity Quantification of 1,2,4-Triazole in Environmental Soil Samples
Introduction: The Environmental Significance of 1,2,4-Triazole
1,2,4-Triazole is a key metabolite originating from the environmental degradation of a widely used class of agricultural fungicides, the triazoles.[1][2] These fungicides are applied globally to protect a variety of crops, including fruits, vegetables, and cereals.[1][2] Due to its stability and high polarity, 1,2,4-triazole is mobile in soil and has the potential to leach into groundwater, posing a risk to water resources.[3][4] Consequently, its presence in soil is often monitored as an indicator of pesticide contamination.[1] The accurate and sensitive quantification of 1,2,4-triazole in soil is therefore critical for environmental risk assessment, regulatory compliance, and the development of effective remediation strategies.
This application note provides a comprehensive guide for researchers and analytical scientists, detailing two robust and validated methods for the quantification of 1,2,4-triazole in soil matrices:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A direct, highly sensitive, and specific method that has become the gold standard for the analysis of polar contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic and widely available technique that can achieve high sensitivity after a chemical modification step to improve the volatility and chromatographic behavior of 1,2,4-triazole.
PART 1: Sample Handling and Extraction: The Foundation of Accurate Analysis
The journey to reliable quantification begins with meticulous sample collection and preparation. The heterogeneous nature of soil necessitates a well-designed extraction strategy to ensure the representative recovery of the analyte.
Soil Sample Collection and Storage
-
Collection: Collect soil samples from the desired depth using a clean, stainless-steel auger or core sampler. Aim for a sample size of at least 200-500 g to ensure representativeness.
-
Homogenization: Air-dry the soil sample in a well-ventilated area, away from direct sunlight. Once dried, gently crush the soil using a mortar and pestle and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Storage: Store the homogenized soil sample in a clean, labeled amber glass container at 4°C to minimize microbial degradation of the analyte prior to analysis.
Extraction of 1,2,4-Triazole from Soil
The high polarity of 1,2,4-triazole dictates the use of polar solvents for efficient extraction. A methanol-water mixture is a commonly employed and effective extraction solvent.[4]
Protocol: Accelerated Solvent Extraction (ASE)
This protocol is optimized for efficient extraction and reduced solvent consumption.
-
Sample Preparation: Weigh 10 g of the homogenized soil sample and mix it with an equal amount of diatomaceous earth. This prevents clumping and ensures even solvent flow.
-
ASE Cell Loading: Load the mixture into a stainless-steel ASE cell.
-
Extraction Parameters:
-
Solvent: 80:20 (v/v) Methanol:Water
-
Pressure: 1500 psi
-
Temperature: 80°C
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Extract Collection: Collect the extract in a clean collection vial.
-
Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., 1 mL of the initial mobile phase for LC-MS/MS).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection.
PART 2: Analytical Methodologies
This section details the step-by-step protocols for the quantification of 1,2,4-triazole using LC-MS/MS and GC-MS.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the direct analysis of 1,2,4-triazole without the need for derivatization.
Workflow Diagram: LC-MS/MS Analysis of 1,2,4-Triazole in Soil
Caption: Workflow for the quantification of 1,2,4-triazole in soil using LC-MS/MS.
Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (UPLC or HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A porous graphitic carbon column, such as a Thermo Fisher Hypercarb HT (100 x 2.1 mm, 3 µm), is recommended for retaining highly polar compounds.[1][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate 1,2,4-triazole from matrix interferences. (e.g., start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for confirmation and quantification. For 1,2,4-triazole (C₂H₃N₃, MW: 69.07 g/mol ):
-
Precursor Ion (m/z): 70.1
-
Product Ions (m/z): 43.1 (quantifier), 54.1 (qualifier)
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Data Analysis and Quality Control:
-
Calibration: Prepare a matrix-matched calibration curve using blank soil extract to compensate for matrix effects. The concentration range should bracket the expected sample concentrations.
-
Quality Control Samples: Analyze laboratory fortified blanks (LFB) and laboratory fortified matrix (LFM) samples to assess accuracy and precision. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of <15%.
-
Limit of Quantification (LOQ): The LOQ for this method can be as low as 1.1 µg/kg in soil.[1][2]
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the high polarity and low volatility of 1,2,4-triazole, direct GC analysis is challenging. Derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Dansyl chloride is an effective derivatizing agent for this purpose.[4]
Workflow Diagram: GC-MS Analysis of 1,2,4-Triazole in Soil
Caption: Workflow for the quantification of 1,2,4-triazole in soil using GC-MS with derivatization.
Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
To the reconstituted soil extract, add a buffer solution to adjust the pH to approximately 9-10.
-
Add a solution of dansyl chloride in acetone.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the derivatized 1,2,4-triazole can be extracted into an organic solvent like ethyl acetate.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analyte from matrix components (e.g., start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min).
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Target Ions: Determine the characteristic ions of the dansyl-1,2,4-triazole derivative for quantification and confirmation.
-
Data Analysis and Quality Control:
-
Calibration: Prepare a calibration curve by derivatizing a series of 1,2,4-triazole standards and analyzing them under the same conditions as the samples.
-
Internal Standard: The use of an isotopically labeled internal standard is highly recommended to correct for variations in derivatization efficiency and matrix effects.
-
LOQ: The LOQ for GC-MS methods can be in the low µg/kg range, but it is generally less sensitive than LC-MS/MS for this analyte.
PART 3: Method Performance and Comparison
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 1,2,4-triazole in soil. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput.
| Parameter | LC-MS/MS | GC-MS with Derivatization |
| Sample Preparation | Simpler, direct analysis | More complex, requires derivatization |
| Sensitivity (LOQ) | Excellent (low µg/kg)[1][2] | Good (low to mid µg/kg) |
| Selectivity | Very high | High |
| Throughput | Higher | Lower due to derivatization step |
| Robustness | Generally robust | Derivatization can be a source of variability |
| Instrumentation Cost | Higher | Generally lower |
Conclusion
The quantification of 1,2,4-triazole in soil is a critical aspect of environmental monitoring. The LC-MS/MS method presented here offers a direct, highly sensitive, and robust approach for routine analysis. While the GC-MS method requires a derivatization step, it provides a reliable alternative, particularly when LC-MS/MS instrumentation is not available. The successful implementation of these methods, coupled with rigorous quality control measures, will ensure the generation of high-quality data for informed decision-making in environmental protection and management.
References
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1565, 85-92. [Link]
-
PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. [Link]
-
Iowa State University Digital Repository. (n.d.). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope dilution. [Link]
-
SIELC. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
EURL-Pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. [Link]
-
EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
-
GEUS Publications. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. [Link]
-
RJPT. (n.d.). Method for Trifuzol-Neo assay determination by GC-MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. pub.geus.dk [pub.geus.dk]
- 6. rjptonline.org [rjptonline.org]
Application Note: Strategic Derivatization of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one for Biological Screening Library Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazol-3-one Scaffold
The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous approved drugs and commercial pesticides.[1][2] Its prevalence stems from its metabolic stability, ability to engage in hydrogen bonding and other non-covalent interactions, and its role as a bioisostere for amide and ester functionalities. The 2,4-dihydro-3H-1,2,4-triazol-3-one (triazolone) subtype, in particular, has demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[3][4] The strategic derivatization of this scaffold is a key approach in the generation of novel compound libraries for high-throughput screening and lead optimization.
This application note provides a detailed guide to the derivatization of a highly versatile starting material, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. This molecule offers three primary points for diversification: the N2 and N4 positions of the triazole ring and the C5 chloro-substituent, which is amenable to nucleophilic substitution. We will explore the chemical logic behind derivatization strategies at these positions and provide detailed protocols for key transformations.
Chemical Reactivity and Strategic Derivatization
The 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold presents distinct opportunities for chemical modification. The acidic N-H protons can be deprotonated to facilitate N-alkylation and N-arylation, while the electron-deficient triazole ring activates the C5 position for nucleophilic aromatic substitution (SNAr).
N-Alkylation and N-Arylation: Modulating Lipophilicity and Target Engagement
Modification at the nitrogen atoms of the triazolone ring is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly impact cell permeability and target engagement.
N-alkylation is readily achieved by deprotonation of the triazole ring with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of alkylation (N2 vs. N4). Generally, polar aprotic solvents and alkali metal carbonates or hydroxides are employed.[5]
The introduction of aryl or heteroaryl moieties at the nitrogen positions can be accomplished through several established cross-coupling methodologies. The Ullmann condensation, a classical copper-catalyzed reaction, is a robust method for N-arylation of azoles with aryl halides, though it often requires high temperatures.[6][7] More contemporary approaches, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, offer milder reaction conditions and broader substrate scope, utilizing palladium or copper catalysts with various ligands to couple the triazole with aryl boronic acids, aryl halides, or aryl triflates.[6]
C5-Substitution: Introducing Diverse Functional Groups
The chlorine atom at the C5 position is a key handle for introducing a wide array of functional groups through nucleophilic aromatic substitution. The electron-withdrawing nature of the triazole ring facilitates this reaction, making the C5 carbon susceptible to attack by various nucleophiles.[8][9]
Primary and secondary amines can readily displace the chloride to form 5-amino-1,2,4-triazol-3-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Thiols and their corresponding thiolates are excellent nucleophiles for this transformation, yielding 5-thioether derivatives. These reactions often proceed under mild basic conditions.
Alcohols and phenols can also displace the chloride, although they are generally less reactive than amines or thiols. Stronger basic conditions or the use of the corresponding alkoxides or phenoxides are often necessary to achieve good yields of the 5-alkoxy or 5-aryloxy derivatives.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of products should be carried out using standard techniques, such as column chromatography, recrystallization, or preparative HPLC.
-
The structure of all synthesized compounds should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, MS, IR).
Protocol 1: N4-Alkylation of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
This protocol describes a general procedure for the N-alkylation of the triazolone core using an alkyl halide.
Materials:
-
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Base | K2CO3 | A mild base sufficient to deprotonate the triazole N-H. |
| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Equivalents | Base: 1.5, Alkyl Halide: 1.1 | A slight excess of the alkylating agent and a larger excess of the base ensure complete reaction. |
Protocol 2: Copper-Catalyzed N4-Arylation (Chan-Lam Coupling)
This protocol outlines a general procedure for the N-arylation using an aryl boronic acid.
Materials:
-
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Air condenser
Procedure:
-
To a round-bottom flask, add 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq), aryl boronic acid (1.5 eq), and copper(II) acetate (1.2 eq).
-
Add anhydrous DCM and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer with saturated aqueous NH4Cl solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value | Rationale |
| Catalyst | Cu(OAc)2 | A common and effective copper source for Chan-Lam couplings. |
| Base | Pyridine | Acts as a base and a ligand to facilitate the catalytic cycle. |
| Solvent | DCM | A common solvent for this type of coupling reaction. |
| Equivalents | Aryl Boronic Acid: 1.5, Catalyst: 1.2, Base: 2.0 | An excess of the coupling partner and base drives the reaction to completion. |
Protocol 3: Nucleophilic Substitution at C5 with an Amine
This protocol details the displacement of the C5-chloro group with a primary or secondary amine.
Materials:
-
4-substituted-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Primary or secondary amine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the 4-substituted-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) in acetonitrile or ethanol.
-
Add the amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Rationale |
| Base | Et3N or DIPEA | A non-nucleophilic organic base to neutralize the generated HCl. |
| Solvent | Acetonitrile/Ethanol | Polar solvents that are suitable for heating and dissolving the reactants. |
| Temperature | Reflux | Higher temperature is often required to drive the SNAr reaction. |
| Equivalents | Amine: 1.2, Base: 1.5 | A slight excess of the nucleophile and a larger excess of the base are used. |
Workflow for Derivatization and Screening
Caption: Workflow for the synthesis and screening of a 1,2,4-triazol-3-one library.
Application in Biological Screening
The diverse library of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives can be subjected to a variety of biological screening assays to identify compounds with desired activities.
Antifungal Screening
Many commercial antifungal agents, such as fluconazole and itraconazole, are triazole-based compounds.[10] The synthesized derivatives can be screened for their antifungal activity against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) using standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.
Herbicidal Screening
Triazolone derivatives are also known to exhibit potent herbicidal activity.[3] The synthesized compounds can be evaluated in pre-emergence and post-emergence herbicidal assays against a panel of monocot and dicot weeds.[12][13] These assays typically involve treating soil or emerged plants with the test compounds and assessing the inhibition of germination or plant growth.
Other Biological Screens
The versatility of the 1,2,4-triazol-3-one scaffold warrants its inclusion in a broader range of biological screens, including but not limited to:
-
Anticancer assays: Against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects.
-
Antibacterial assays: Against Gram-positive and Gram-negative bacteria.
-
Enzyme inhibition assays: Based on specific molecular targets of interest.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization and subsequent biological screening will enable the elucidation of structure-activity relationships. For instance, it has been observed that the nature of the substituent at the N4 position and the group at the C5 position can significantly influence the biological activity. Electron-withdrawing or -donating groups on an N-aryl substituent can modulate the electronic properties of the triazole ring and its interaction with biological targets.[3] Similarly, the size, lipophilicity, and hydrogen bonding potential of the substituent at the C5 position will play a crucial role in determining the compound's activity and selectivity.
Conclusion
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a valuable and versatile starting material for the construction of diverse chemical libraries for biological screening. The strategic derivatization at the N2, N4, and C5 positions allows for the systematic exploration of chemical space and the identification of novel bioactive compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to generate and screen their own libraries of 1,2,4-triazol-3-one derivatives in the quest for new therapeutic agents and agrochemicals.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. National Institutes of Health. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health. [Link]
-
Synthesis of 5-substituted 1,2,4-triazol-3-yl derivatives. ResearchGate. [Link]
-
What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design?. National Institutes of Health. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. National Institutes of Health. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. The Korean Chemical Society. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. National University of Pharmacy. [Link]
-
In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
Efficacy of Pre and Post Emergence Herbicides Alone and in Combination for Effective Weeds Control without Effecting Growth and Development of Maize (Zea mays L.). ResearchGate. [Link]
-
The reactions for multi-component synthesis of 5-aryl-1,2,3-triazoles. ResearchGate. [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Cambridge Core. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. [Link]
-
Light-induced arylation (alkylation) of N-sulfonylhydrazones with boronic acids. Chemical Communications. [Link]
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. National Institutes of Health. [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Institutes of Health. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. [Link]
-
Preemergence Herbicide Application Timings: Pros and Cons. Iowa State University Extension and Outreach. [Link]
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health. [Link]
-
Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Zaporizhzhia State Medical University. [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
Application Notes & Protocols: A Modern Approach to Triazole Synthesis via Pinner Reaction-Derived Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3- and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. While numerous synthetic routes to these heterocycles exist, this guide explores a less conventional yet powerful strategy: the application of Pinner reaction-derived intermediates for the construction of the triazole ring. Classically known for the synthesis of imidates and amidines from nitriles, the Pinner reaction provides access to highly reactive precursors that can be strategically employed in cyclization reactions to afford functionalized triazole derivatives. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights into process optimization and characterization.
Introduction: The Pinner Reaction Reimagined for Heterocyclic Synthesis
The Pinner reaction, first described by Adolf Pinner in the late 19th century, traditionally involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether hydrochloride, commonly known as a Pinner salt. Subsequent reaction with an amine yields an amidine. While the classical Pinner reaction does not directly produce a triazole, the reactive intermediates it generates—specifically amidines—are versatile building blocks for heterocyclic synthesis.
The strategic advantage of this approach lies in the modularity and accessibility of the starting materials. A wide variety of nitriles and amines can be utilized to generate a diverse library of amidine precursors, which can then be cyclized with appropriate reagents to form the triazole core. This method offers a robust alternative to more common triazole syntheses, such as the Huisgen cycloaddition ("click chemistry").
Mechanistic Rationale: From Nitrile to Triazole
The overall synthetic strategy can be dissected into two key stages:
-
Formation of the Amidine Intermediate: This step follows the classical Pinner reaction pathway. A nitrile is activated by a strong acid (typically anhydrous HCl) in the presence of an alcohol to form a Pinner salt. This salt is then treated with a primary amine to generate the corresponding N-substituted amidine.
-
Cyclization to the Triazole Ring: The resulting amidine is then reacted with a suitable cyclizing agent to construct the triazole ring. The choice of cyclizing agent will determine the specific triazole isomer (1,2,3- or 1,2,4-) and the substitution pattern on the final molecule. A common approach for the synthesis of 1,2,4-triazoles involves the reaction of N-acylamidines with hydrazine.
The following diagram illustrates the general workflow from a nitrile starting material to a 1,2,4-triazole derivative.
Caption: General workflow for 1,2,4-triazole synthesis via Pinner-derived amidines.
Experimental Protocols
2.1. General Considerations and Best Practices
-
Anhydrous Conditions: The initial Pinner reaction step is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents must be used to prevent the hydrolysis of the nitrile and the Pinner salt intermediate to the corresponding amide and ester, respectively.
-
Handling of HCl Gas: The use of anhydrous hydrogen chloride gas can be hazardous. This procedure should be performed in a well-ventilated fume hood. Alternatively, HCl can be generated in situ from acetyl chloride and methanol.
-
Inert Atmosphere: While not always strictly necessary for all substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions.
2.2. Protocol 1: Synthesis of a Substituted Amidine from a Nitrile
This protocol details the synthesis of N-benzyl-4-methoxybenzamidine from 4-methoxybenzonitrile and benzylamine, a representative amidine intermediate.
Materials:
-
4-methoxybenzonitrile
-
Anhydrous methanol
-
Acetyl chloride
-
Anhydrous diethyl ether
-
Benzylamine
-
Round-bottom flask with a stir bar
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Preparation of Methanolic HCl: In a fume hood, slowly add acetyl chloride (1.2 equivalents) to ice-cold anhydrous methanol (sufficient to make a ~2 M solution) with stirring. This exothermic reaction generates anhydrous HCl in situ.
-
Formation of the Pinner Salt: Dissolve 4-methoxybenzonitrile (1.0 equivalent) in the freshly prepared methanolic HCl solution. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Isolation of the Pinner Salt: Upon completion, the Pinner salt often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid should be washed with anhydrous diethyl ether to remove any unreacted starting material.
-
Amidine Synthesis: Suspend the crude Pinner salt in a suitable solvent such as dichloromethane or methanol. Add benzylamine (1.1 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amidine can be purified by column chromatography on silica gel or by recrystallization.
2.3. Protocol 2: Cyclization of an Amidine to a 1,2,4-Triazole Derivative
This protocol describes the cyclization of an N-acylamidine with hydrazine to form a 3,5-disubstituted 1,2,4-triazole. The N-acylamidine can be prepared by acylation of the amidine synthesized in Protocol 1.
Materials:
-
N-acylamidine (e.g., from acylation of N-benzyl-4-methoxybenzamidine)
-
Hydrazine hydrate
-
Ethanol or another suitable high-boiling solvent
-
Round-bottom flask with a stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the N-acylamidine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired 1,2,4-triazole.
Data Presentation and Characterization
The successful synthesis of the target triazole derivatives should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic peaks for the triazole ring protons and disappearance of signals corresponding to the amidine intermediate. |
| ¹³C NMR | Presence of signals for the carbon atoms of the triazole ring in the expected chemical shift range. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the target triazole. |
| Infrared (IR) Spectroscopy | Disappearance of the C=N stretch of the amidine and the appearance of characteristic bands for the triazole ring. |
Troubleshooting and Optimization
-
Low Yield of Pinner Salt: This is often due to the presence of water. Ensure all reagents and solvents are anhydrous. Increasing the reaction time or the concentration of HCl may also improve the yield.
-
Formation of Amide Byproduct: Hydrolysis of the nitrile starting material or the Pinner salt intermediate leads to the formation of an amide. Strict anhydrous conditions are crucial to minimize this side reaction.
-
Difficulties in Cyclization: If the cyclization step is sluggish, consider using a higher boiling point solvent or increasing the amount of hydrazine. The nature of the acyl group on the N-acylamidine can also influence the reaction rate.
Conclusion
The use of Pinner reaction-derived intermediates presents a valuable and versatile platform for the synthesis of complex triazole derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can access a wide range of substituted triazoles for applications in drug discovery and materials science. This method's modularity allows for the systematic exploration of chemical space around the triazole core, making it a powerful tool in the modern synthetic chemist's arsenal.
References
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CTO)
An in-depth guide to the purification of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CTO) by recrystallization, designed for researchers and drug development professionals.
This guide provides a comprehensive resource for the purification of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1003-34-5), a key heterocyclic intermediate in pharmaceutical synthesis. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a robust understanding of the underlying physicochemical principles. This document offers field-proven insights, detailed protocols, and troubleshooting solutions to empower researchers to achieve high purity and yield.
Understanding the Molecule: 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CTO)
CTO is a polar, heterocyclic compound. Its structure, featuring multiple nitrogen and oxygen atoms, allows for significant hydrogen bonding.[1] This polarity is the primary determinant in selecting an appropriate recrystallization solvent. The goal of recrystallization is to exploit differences in solubility between the CTO and any impurities at varying temperatures. The ideal solvent will dissolve the CTO and impurities when hot but only the impurities when cold, allowing pure CTO to crystallize out of the solution.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of CTO, providing both an explanation of the root cause and a direct solution.
Q1: My crude CTO will not fully dissolve in the boiling solvent, even after adding a large volume.
A1: This is a classic indication that you have selected an inappropriate solvent—one in which your compound is poorly soluble even at elevated temperatures. The principle of "like dissolves like" is paramount.[2] CTO is a polar molecule; therefore, non-polar solvents like hexanes or toluene are unlikely to be effective.
-
Causality: The intermolecular forces between the polar CTO molecules are much stronger than any potential interactions with non-polar solvent molecules. Insufficient solvation energy is available to break down the crystal lattice of the solid.
-
Solution:
-
Switch to a More Polar Solvent: Consult the solvent selection table below. Water, ethanol, methanol, or isopropanol are excellent starting points for polar compounds like CTO.[1][2]
-
Consider a Mixed-Solvent System: If CTO is too soluble in a polar solvent (like methanol) even when cold, but insoluble in a less polar one (like ethyl acetate), a mixed system can be ideal. Dissolve the CTO in the minimum amount of the "good" boiling solvent (methanol), and then slowly add the "bad" solvent (ethyl acetate) until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then allow to cool.[4]
-
Q2: The CTO dissolved, but upon cooling, it "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.
-
Causality: This often happens when the boiling point of the solvent is too high, or the solution is cooled too rapidly. Impurities can also suppress the melting point of the solute, exacerbating the issue.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume) to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure CTO, add a single tiny crystal to the cooled solution to induce crystallization.
-
Q3: Crystal formation was successful, but the final yield is very low.
A3: A low yield can result from several factors, from using too much solvent to premature crystallization during a hot filtration step.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. To rectify this, you can gently heat the filtrate and evaporate some of the solvent to re-concentrate the solution, then attempt a second cooling cycle.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Solubility in Cold Solvent: The chosen solvent may still have a relatively high solubility for CTO even at 0°C. Consider a different solvent where the solubility difference between hot and cold is more pronounced.
-
Q4: The recrystallized crystals are colored, but the starting material was off-white.
A4: This indicates the presence of colored, soluble impurities that were not removed by the recrystallization.
-
Causality: The impurity has similar solubility characteristics to CTO in the chosen solvent. Alternatively, the impurity may have become trapped within the crystal lattice during rapid crystal formation.
-
Solution:
-
Activated Charcoal Treatment: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot solution with the charcoal for a few minutes.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Recrystallize Again: Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing CTO?
A1: Given that CTO is a polar heterocyclic compound, polar protic solvents are the most logical starting point. Water, ethanol, and isopropanol are excellent candidates. A good practice is to perform small-scale solubility tests in test tubes with a few milligrams of crude CTO and various solvents to observe solubility when hot and precipitation when cold.[2]
Q2: How do I properly assess the purity of my recrystallized CTO?
A2: The most common and effective methods are:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened. Compare the experimental melting point to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material side-by-side on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: For definitive purity assessment, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Q3: What are the critical safety precautions when performing this recrystallization?
A3: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. If using flammable organic solvents like ethanol or methanol, ensure there are no open flames or spark sources nearby. Use a heating mantle or a steam bath for heating, not a hot plate.
Data & Protocols
Table 1: Potential Solvents for CTO Recrystallization
This table provides a starting point for solvent selection, ordered by decreasing polarity. The suitability is inferred based on the polar nature of the triazolone ring system.[1][2]
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Water | 100 | High | Excellent for highly polar compounds; high boiling point allows for a large solubility gradient. |
| Methanol | 65 | High | Good general-purpose polar solvent. Lower boiling point makes for easier removal. |
| Ethanol | 78 | High | Similar to methanol, slightly less polar. Often a very effective choice. |
| Isopropanol (IPA) | 82 | Medium-High | Good choice if solubility in ethanol/methanol is too high when cold. |
| Ethyl Acetate | 77 | Medium | May be a poor solvent on its own, but excellent as the "bad" solvent in a mixed pair with ethanol or methanol. |
| Hexane / Heptane | 69 / 98 | Low | Unlikely to be effective as a primary solvent. Potentially useful for washing final crystals to remove non-polar contaminants. |
Diagram 1: General Recrystallization Workflow
This diagram illustrates the standard, self-validating workflow for the purification of CTO.
Caption: A decision tree for troubleshooting CTO recrystallization.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 25, 2026, from [Link]
- Improved process for preparation of triazol-benzodiazepine derivatives. (n.d.). Google Patents.
-
4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Common Solvents for Crystallization. (n.d.). Source not specified. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]
-
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2,4-dimethyl-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 25, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
-
Recrystallization. (n.d.). Millersville University. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 1,2,4-Triazol-3-ones
Welcome to the technical support center for the synthesis of 1,2,4-triazol-3-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and side reactions encountered during your synthetic campaigns. Our goal is to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Issues in 1,2,4-Triazol-3-one Synthesis
This section addresses specific problems that may arise during the synthesis of 1,2,4-triazol-3-ones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step protocols for resolution.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazol-3-one
Q1: My reaction to form a 1,2,4-triazol-3-one from an acylsemicarbazide precursor is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?
A1: Low yields in the cyclization of acylsemicarbazides are often due to competing reaction pathways, incomplete reaction, or decomposition of starting materials or products. The primary culprits are often the formation of isomeric oxadiazoles and hydrolysis of the starting material.
Causality and Mechanism:
The cyclization of an acylsemicarbazide to a 1,2,4-triazol-3-one is a dehydration reaction that can be catalyzed by acid or base. However, under these conditions, a competing cyclization can occur to form a 1,3,4-oxadiazole derivative. The regioselectivity of the cyclization is dependent on which nucleophile (the nitrogen at position 2 or the oxygen of the carbonyl group) attacks the electrophilic carbon of the acyl group.
-
Triazolone Formation (Desired Pathway): Nucleophilic attack by the nitrogen at the 2-position of the semicarbazide moiety onto the acyl carbonyl carbon, followed by dehydration, leads to the desired 1,2,4-triazol-3-one.
-
Oxadiazole Formation (Side Reaction): Alternatively, intramolecular nucleophilic attack by the oxygen of the acyl carbonyl group onto the carbon of the semicarbazide carbonyl, followed by dehydration, results in the formation of a 1,3,4-oxadiazole byproduct.[1][2] The reaction conditions, particularly temperature and pH, can influence the preferred pathway.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: High temperatures can sometimes favor the formation of the thermodynamically more stable oxadiazole isomer. Attempt the cyclization at a lower temperature for a longer duration. Start with room temperature and gradually increase if no reaction is observed.
-
Control pH: The choice of acid or base catalyst is critical.
-
Basic Conditions: For base-mediated cyclization (e.g., using NaOH or KOH), ensure the concentration is appropriate. A common starting point is 2% NaOH solution.[1]
-
Acidic Conditions: For acid-catalyzed cyclization, polyphosphoric acid (PPA) can be an effective dehydrating agent.
-
-
Thoroughly Dry Reagents and Solvents: Water in the reaction mixture can lead to the hydrolysis of the acylsemicarbazide starting material, reducing the overall yield. Ensure all solvents and reagents are anhydrous.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This will help you determine the optimal reaction time and identify the formation of byproducts.
Experimental Protocol: Cyclization of an Acylsemicarbazide under Basic Conditions
-
Dissolve the acylsemicarbazide starting material in a suitable solvent (e.g., ethanol or water).
-
Add a 2% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the 1,2,4-triazol-3-one product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]
Problem 2: Presence of an Unexpected Isomer in the Final Product
Q2: My spectral data (NMR, MS) suggests the presence of an isomer of my target 1,2,4-triazol-3-one. How can I confirm the identity of this impurity and prevent its formation?
A2: The most common isomeric impurity in 1,2,4-triazol-3-one synthesis is the corresponding 1,3,4-oxadiazole.[3][4] Distinguishing between these isomers is crucial for ensuring the purity of your final compound.
Identification of Isomers:
| Technique | 1,2,4-Triazol-3-one | 1,3,4-Oxadiazole |
| ¹H NMR | The N-H proton of the triazolone ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). | Lacks the characteristic N-H proton signal of the triazolone ring. |
| ¹³C NMR | The carbonyl carbon of the triazolone ring has a characteristic chemical shift. | The chemical shifts of the ring carbons will differ from the triazolone isomer. |
| IR Spectroscopy | Shows a characteristic C=O stretching frequency for the triazolone ring, as well as N-H stretching bands. | Shows a C=N stretching frequency but lacks the N-H bands of the triazolone. |
| Mass Spectrometry | Will have the same molecular weight as the oxadiazole isomer. Fragmentation patterns may differ. | Will have the same molecular weight as the triazolone isomer. Fragmentation patterns may differ. |
Prevention of Isomer Formation:
As discussed in Problem 1, the formation of the oxadiazole isomer is a competing cyclization pathway. To favor the formation of the desired 1,2,4-triazol-3-one:
-
Choice of Reagents: The use of specific cyclizing agents can direct the reaction towards the desired product. For example, starting from a thiosemicarbazide and a carboxylic acid, the choice of condensing agent can be critical.[2]
-
Reaction Conditions: Carefully control the temperature and pH of the reaction. In some cases, milder reaction conditions will favor the kinetically controlled formation of the triazolone over the thermodynamically favored oxadiazole.
Problem 3: Formation of a Dimer/Trimer Impurity
Q3: When using an isocyanate as a starting material, I am observing the formation of a high molecular weight impurity that is difficult to remove. What is this byproduct and how can I avoid it?
A3: Isocyanates are highly reactive electrophiles that can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates).[5] This is a significant side reaction that consumes the isocyanate starting material and can lead to purification challenges.
Causality and Mechanism:
The dimerization and trimerization of isocyanates are often catalyzed by bases, certain metals, and heat. The lone pair on the nitrogen of one isocyanate molecule can attack the electrophilic carbonyl carbon of another, leading to the formation of a four-membered uretdione ring (dimer). Further reaction of the dimer with another isocyanate molecule can lead to the six-membered isocyanurate ring (trimer). Aromatic isocyanates are generally more prone to self-condensation than aliphatic isocyanates.
Troubleshooting Protocol:
-
Control Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate with the desired nucleophile.
-
Use a Non-basic Catalyst (if applicable): If a catalyst is required for the main reaction, choose one that does not promote isocyanate self-condensation.
-
Order of Addition: Add the isocyanate slowly to a solution of the nucleophilic reaction partner. This maintains a low concentration of the isocyanate, minimizing the chance of self-reaction.
-
Use Freshly Distilled Isocyanate: Impurities in commercially available isocyanates can sometimes catalyze dimerization or trimerization. Distilling the isocyanate immediately before use can improve results.
-
Moisture-Free Conditions: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea byproduct, consuming two equivalents of the isocyanate. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Minimizing Isocyanate Self-Reaction
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the nucleophilic starting material (e.g., an acylhydrazine) in an anhydrous solvent (e.g., THF, dichloromethane).
-
Dissolve the isocyanate in the same anhydrous solvent in the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the isocyanate solution dropwise to the stirred solution of the nucleophile over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthesis of 1,2,4-triazol-3-ones and the formation of common side products.
Caption: Competing reaction pathways in the cyclization of acylsemicarbazides.
Caption: Isocyanate reaction pathways: desired reaction vs. self-condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,2,4-triazol-3-ones?
A1: Several classes of starting materials can be used, with the choice often depending on the desired substitution pattern and available precursors. Common starting materials include:
-
Semicarbazides and Acylating Agents: This is a very common route where a semicarbazide is acylated and then cyclized.
-
Acylhydrazines and Isocyanates: The reaction of an acylhydrazine with an isocyanate forms an acylsemicarbazide intermediate which can then be cyclized.[6]
-
Amidines and Isocyanates: This method involves the reaction of an amidine hydrochloride with an isocyanate, often promoted by a copper catalyst.[7]
-
Hydrazonoyl Chlorides and Potassium Cyanate: This is a [3+2] cycloaddition approach that can be efficient and proceed under mild conditions.[6]
Q2: How can I purify my 1,2,4-triazol-3-one product from unreacted starting materials and byproducts?
A2: Purification strategies will depend on the specific properties of your product and impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical; a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Water can be an excellent recrystallization solvent for some 1,2,4-triazol-3-ones.[8]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities based on polarity.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective purification step. For example, the weakly acidic N-H of the triazolone may allow for its extraction into a basic aqueous solution, leaving non-acidic impurities in the organic layer.
Q3: Are there any safety concerns I should be aware of when synthesizing 1,2,4-triazol-3-ones?
A3: Yes, several safety precautions should be taken:
-
Isocyanates: These are toxic and potent respiratory sensitizers. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine and its Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Handle with care and avoid inhalation and skin contact.
-
Azides: If using sodium azide or other azide-containing reagents, be aware that they are highly toxic and can form explosive heavy metal azides.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
- Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Medicinal Chemistry Research.
-
Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN. ResearchGate. Available at: [Link]
- Synthesis of New Triazole and Oxadiazole Derivatives of Quinazolin-4(3 H )-one and Their Antimicrobial Activity.
- Methods for production of 1,2,4-triazol-3-one. Google Patents.
-
Syntheses of 3H-1,2,4-triazol-3-ones by copper-promoted oxidative N–N bond formation of amidines with isocyanates. Organic Chemistry Frontiers. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]
-
A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. Available at: [Link]
-
1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety. PMC. Available at: [Link]
-
Competitive cationic pathways and the asymmetric synthesis of aryl-substituted cyclopropanes. PubMed. Available at: [Link]
- Supposed mechanism showing the three competitive pathways of P2 cyclization.
- New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. Available at: [Link]
-
Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. Available at: [Link]
-
Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. PubMed Central. Available at: [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
- I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Quora.
-
Isocyanate Stability and precipitate formation. Reddit. Available at: [Link]
- Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method.
-
Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]...
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Process for producing 1h-1,2,4-triazole. Google Patents.
- Method for removing non-reacted isocyanate from its reaction product. Google Patents.
-
Synthesis of some novel 1,2,4-triazol-3-one derivatives bearing the salicyl moiety and their anticonvulsant activities. PubMed. Available at: [Link]
-
Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system. Organic & Biomolecular Chemistry. Available at: [Link]
-
Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of 3H-1,2,4-triazol-3-ones by copper-promoted oxidative N–N bond formation of amidines with isocyanates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Scaling Up Triazole Synthesis
From the desk of a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals who are transitioning their triazole synthesis from the bench to larger-scale production. We understand that the principles that govern small-scale reactions can present new and complex challenges when scaled. This document provides practical, field-proven insights and troubleshooting guides to ensure your scale-up process is efficient, safe, and successful.
Introduction: The Scale-Up Paradigm in Triazole Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its high yields and reliability.[1][2] However, scaling this and other triazole syntheses introduces challenges related to reaction kinetics, thermal management, catalyst efficiency, and product purification.[3] This guide will address these critical areas, providing a framework for robust and scalable process development.
Frequently Asked Questions (FAQs) for Scaling Up Triazole Synthesis
Here we address some of the most common questions and concerns that arise during the scale-up of triazole synthesis.
Q1: My CuAAC reaction yield drops significantly when I move from a 1g to a 100g scale. What are the likely causes?
A significant drop in yield upon scale-up is a common issue and can often be attributed to several factors that are less pronounced at the laboratory scale:
-
Inefficient Mixing and Mass Transfer: In a larger reactor, inadequate agitation can lead to poor distribution of the catalyst and reactants, creating localized "hot spots" or areas of low concentration. This can result in incomplete reactions and the formation of side products. It is crucial to ensure that the mixing is sufficient to maintain a homogenous reaction mixture.
-
Thermal Management Issues: The CuAAC reaction is exothermic, and the heat generated increases with the scale of the reaction.[1] Without proper cooling, the temperature of the reaction can rise, leading to degradation of the product or catalyst, and in the worst-case scenario, a thermal runaway.
-
Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. In a larger-scale reaction, there is a greater surface area and potentially longer reaction times, increasing the exposure to oxygen if the reaction is not properly blanketed with an inert gas. The use of a slight excess of a reducing agent like sodium ascorbate can help mitigate this.[1]
Q2: I'm concerned about the safety of using sodium azide on a large scale. What are the best practices?
Sodium azide is highly toxic and potentially explosive, especially when mixed with acids or certain organic solvents.[4] When scaling up, the risks associated with its use are magnified. Here are some critical safety considerations:
-
Avoid Acidic Conditions: Never mix sodium azide with acids, as this generates the highly toxic and explosive hydrazoic acid.[5]
-
Solvent Selection: Avoid chlorinated solvents like dichloromethane, which can react with azides to form explosive compounds.[6]
-
Handling Precautions: Always use non-sparking tools and avoid friction or shock when handling solid sodium azide.[5][7] Ensure proper personal protective equipment (PPE) is worn at all times.
-
Consider Safer Alternatives: For large-scale synthesis, consider using less hazardous azide sources like trimethylsilyl azide (TMS-azide).[4] Alternatively, continuous flow chemistry offers a significantly safer approach by generating and consuming hazardous intermediates in situ, minimizing their accumulation.[1][8]
Q3: How can I efficiently remove the copper catalyst from my multi-kilogram batch of triazole product?
Residual copper can be problematic, especially for pharmaceutical applications. Several methods are available for copper removal at scale:
-
Chelating Agents: Washing the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.[9]
-
Scavenger Resins: Passing a solution of the product through a column containing a scavenger resin with functional groups that bind copper is a highly effective method for achieving low parts-per-million (ppm) levels of residual copper.[10][11]
-
Crystallization: Careful selection of a crystallization solvent can often leave the copper salts behind in the mother liquor, providing a purified product.
-
Filtration through Adsorbents: In some cases, filtration of the product solution through a pad of silica gel, activated carbon, or other adsorbents can effectively remove the copper catalyst.[11][12]
Troubleshooting Guide for Large-Scale Triazole Synthesis
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of triazole synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yield | Inefficient mixing, poor temperature control, catalyst deactivation. | 1. Optimize Agitation: Ensure the reactor's mixing speed and impeller design are adequate for the batch size. 2. Improve Heat Transfer: Use a reactor with a high surface area-to-volume ratio or implement a more efficient cooling system. 3. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 4. Catalyst Loading: Re-evaluate the catalyst loading for the larger scale; a slight increase may be necessary. |
| Formation of Side Products | Localized overheating, incorrect stoichiometry, prolonged reaction time. | 1. Controlled Addition: Add one of the reactants or the catalyst solution slowly to control the reaction exotherm. 2. Monitor Reaction Progress: Use in-line analytical techniques like FTIR or HPLC to monitor the reaction and stop it once the starting materials are consumed.[13] 3. Purity of Starting Materials: Ensure the purity of the azide and alkyne starting materials, as impurities can lead to side reactions. |
| Difficult Product Isolation/Purification | Product is an oil or amorphous solid, presence of persistent impurities. | 1. Salt Formation: Consider converting the triazole product into a salt to facilitate crystallization and purification.[14] 2. Solvent Screening: Perform a thorough solvent screen to find a suitable system for crystallization or precipitation. 3. Chromatography: For high-value products, preparative chromatography may be a viable, albeit more expensive, option. |
| Safety Concerns (e.g., exotherm) | Highly exothermic reaction, potential for thermal runaway. | 1. Reaction Calorimetry: Conduct reaction calorimetry studies at a small scale to understand the thermal profile of the reaction and determine the necessary cooling capacity for the larger scale.[15] 2. Process Safety Management: Implement a comprehensive process safety management (PSM) program, especially when working with highly hazardous chemicals like azides.[16] 3. Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup can significantly enhance safety by minimizing the volume of reacting material at any given time.[1][8] |
Experimental Protocols and Workflows
Protocol 1: Gram-Scale CuAAC Synthesis with Simplified Purification
This protocol is designed for a gram-scale synthesis where the product can be isolated without the need for column chromatography.[17]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add the alkyne (1.0 eq), the azide (1.05 eq), and a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 eq) and sodium ascorbate (0.02-0.1 eq) in a minimal amount of water.
-
Reaction Execution: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous solution of EDTA to remove copper, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system.
Workflow for Scaling Up Triazole Synthesis
The following diagram illustrates a typical workflow for scaling up a triazole synthesis from the lab to production.
Visualization of Key Concepts
The CuAAC Catalytic Cycle
Understanding the mechanism of the CuAAC reaction is crucial for troubleshooting and optimization. The following diagram illustrates the key steps in the catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 14. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. osha.gov [osha.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioselectivity in Triazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for triazole functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in their experiments. The 1,2,3-triazole core is a cornerstone of modern chemistry, particularly due to its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] However, controlling the precise arrangement of substituents on and around this heterocycle is a common experimental hurdle.
This document provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges, explaining the causality behind experimental choices to ensure your protocols are robust and reproducible.
Section 1: FAQs on Regioselective Triazole Ring Formation
The most common method for synthesizing 1,2,3-triazoles is the 1,3-dipolar cycloaddition of an azide and an alkyne. However, this reaction can lead to different regioisomers, making control essential.
Q1: I performed a thermal cycloaddition between an azide and a terminal alkyne and obtained a mixture of 1,4- and 1,5-disubstituted triazoles. Why is this happening and how can I avoid it?
Answer: This is an expected outcome for the uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition. The reaction proceeds through a concerted mechanism where the frontier molecular orbitals of the azide and alkyne have similar energy levels, leading to a lack of regiocontrol and requiring high temperatures.[3][4]
To achieve high regioselectivity, you must use a catalyzed approach. The choice of metal catalyst dictates which isomer is formed.
-
For 1,4-disubstituted triazoles: Use Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
For 1,5-disubstituted triazoles: Use Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Below is a decision workflow to help you choose the appropriate catalytic system.
Caption: Decision workflow for selecting a cycloaddition strategy.
Q2: How do I exclusively synthesize the 1,4-disubstituted triazole?
Answer: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is the cornerstone of "Click Chemistry" due to its reliability, mild conditions, and high yields.[4][7][8]
Causality: The high regioselectivity arises from the mechanism, which is distinct from the thermal reaction. A Cu(I) catalyst first forms a σ-copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, exclusively forming the 1,4-isomer.[6]
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst System | CuSO₄·5H₂O (5 mol%) with Sodium Ascorbate (10 mol%) | The most common and robust system. Ascorbate reduces Cu(II) to the active Cu(I) species in situ. If the reaction fails, ensure the ascorbate solution is freshly prepared, as it can degrade. |
| CuI or [Cu(MeCN)₄]PF₆ (1-5 mol%) | Direct use of a Cu(I) salt. Requires an oxygen-free environment to prevent oxidation to inactive Cu(II). If using these, degas your solvents and run under an inert atmosphere (N₂ or Ar). | |
| Solvent | tBuOH/H₂O (1:1), DMF, DMSO | Protic solvents like water can accelerate the reaction. For substrates with poor aqueous solubility, polar aprotic solvents are effective. |
| Temperature | Room Temperature to 50 °C | The reaction is typically efficient at room temperature. Gentle heating can accelerate slow reactions but is often unnecessary. |
Q3: My goal is the 1,5-disubstituted triazole. What is the best protocol?
Answer: For the synthesis of 1,5-disubstituted 1,2,3-triazoles, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most reliable method.[9]
Causality: Unlike copper, ruthenium catalysts activate the alkyne via π-interactions. This coordination promotes the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide, leading to a ruthenacycle intermediate that rearranges to form the 1,5-isomer.[10] Other metals, like iron, have also been employed. For instance, FeCl₃ has been used as an inexpensive and non-toxic catalyst for regioselective 1,5-disubstituted triazole synthesis.[11]
| Parameter | Recommended Condition (RuAAC) | Rationale & Troubleshooting |
| Catalyst System | CpRuCl(PPh₃)₂ or [CpRuCl]₄ (1-2 mol%) | These are the most common and effective ruthenium catalysts for this transformation. They are typically air-stable but the reaction should be run under an inert atmosphere. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, non-coordinating, or polar aprotic solvents are generally preferred. Ensure solvents are dry, as water can inhibit the catalyst. |
| Temperature | 60 °C to 100 °C | RuAAC reactions typically require heating to proceed at a reasonable rate. |
| Alternative | FeCl₃ or other Lewis acids | Some protocols use inexpensive iron salts, which may offer a more cost-effective route, although substrate scope can be more limited.[11] Copper-catalyzed decarboxylative methods using cinnamic acids have also been developed.[12] |
Section 2: Troubleshooting Post-Synthetic Functionalization
Once the triazole ring is formed, subsequent functionalization presents new regioselectivity challenges, primarily at the nitrogen (N1 vs. N2) and carbon (C5) atoms.
Q4: I am trying to alkylate a 4-substituted-NH-1,2,3-triazole and I'm getting a mixture of N1 and N2 alkylated products. How can I control this?
Answer: This is a classic case of kinetic versus thermodynamic control. The three nitrogen atoms of the triazole ring are all potential nucleophiles, but their reactivity differs.[13]
-
Kinetic Product (N1-Alkylation): The N1 position is generally considered to have the highest electron density, making it the most nucleophilic site for initial attack. Therefore, reactions at lower temperatures or with highly reactive alkylating agents often favor the N1-isomer.[13]
-
Thermodynamic Product (N2-Alkylation): The N2-substituted isomer is thermodynamically more stable.[13] Reactions run at higher temperatures, for longer times, or under conditions that allow for equilibrium between the isomers will favor the N2 product. The nature of the acylating agent can also strongly influence the ratio, with N2-acylation generally being favored.[14]
Caption: Control elements for selective N-alkylation of triazoles.
Practical Guidance:
-
To favor N1: Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) at 0 °C to room temperature with a reactive alkyl halide (e.g., MeI, BnBr).
-
To favor N2: Use milder conditions that allow for equilibration, such as K₂CO₃ in acetone or acetonitrile at reflux. The presence of bulky substituents at the C4 and C5 positions can also sterically hinder the N1 position, thus favoring N2 functionalization.[13] Some catalytic systems using copper have also been developed for highly selective N2-alkylation.[15]
Q5: I need to perform a C-H functionalization on my triazole derivative. Which position is most reactive?
Answer: The reactivity of the triazole C-H bonds depends on the reaction type.
-
Deprotonation/Metalation: The C5-H bond is the most acidic proton on the 1,2,3-triazole ring. Its deprotonation is favored due to the electron-deficient character of the C5 position.[16] Using strong, non-nucleophilic bases like LDA or sterically hindered metal-amides (e.g., TMPMgBu) can selectively metalate the C5 position, allowing for subsequent quenching with an electrophile.[17][18]
-
Transition-Metal Catalyzed C-H Activation: In many palladium- or copper-catalyzed reactions, functionalization also occurs preferentially at the C5 position.[16][19][20] This is often attributed to the electronic properties and accessibility of this site.
Q6: How can I use the triazole ring as a directing group to functionalize another part of my molecule?
Answer: The triazole ring is an excellent directing group (DG) in transition-metal-catalyzed C-H functionalization.[21] The nitrogen atoms (typically N2 or N3) act as Lewis bases, coordinating to a metal catalyst (e.g., Pd, Rh, Fe, Ir) and positioning it to activate a specific C-H bond elsewhere in the molecule, usually forming a stable 5- or 6-membered metallacycle intermediate.
This strategy is exceptionally powerful for achieving ortho-selective functionalization of an aryl ring attached to the triazole nitrogen (N1).[21][22][23]
Caption: Workflow for triazole-directed C-H functionalization.
Troubleshooting: If your directed C-H functionalization is inefficient, consider the following:
-
Catalyst Choice: The choice of metal and ligands is critical. Palladium is common for arylations, while rhodium and iridium are often used for other transformations.
-
Oxidant/Additives: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The choice of additive can significantly impact yield.
-
Solvent and Temperature: These parameters must be optimized. Non-coordinating solvents are often preferred to avoid competition with the directing group for binding to the metal center.[17]
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
This protocol is a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-butanol and water (0.5 M).
-
Prepare a fresh aqueous solution of sodium ascorbate (1.0 M).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 M).
-
-
Reaction Setup:
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 equiv).
-
Add the CuSO₄ solution (0.05 equiv). The solution may turn cloudy or change color.
-
-
Reaction and Workup:
-
Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Regioselective C5-Arylation of an N-Aryl 1,2,3-Triazole
This protocol is a representative example of a directed C-H functionalization.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-aryl 1,2,3-triazole (1.0 equiv), the aryl halide coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
-
Reaction Setup:
-
Add a dry, degassed solvent (e.g., toluene, dioxane) to the flask.
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
-
Reaction and Workup:
-
Stir the reaction at the elevated temperature. Monitor progress by TLC or LC-MS. Reactions may take 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Ghavtadale, J. N., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Kaur, N., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]
-
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. [Link]
-
Carnevale, R. J., & Plietker, B. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Molecules. [Link]
-
Pattanayak, P., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Astakhov, A. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]
-
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. [Link]
-
Ghavtadale, J. N., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PubMed. [Link]
-
Kumar, A., et al. (2021). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][16][22][24]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Kumar, A., et al. (2018). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Communications. [Link]
-
Mondal, B., et al. (2020). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]
-
Reddy, V., et al. (2017). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]
-
Borah, P., et al. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences. [Link]
-
Tlahuext-Aca, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Source not available]. [Link]
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. [Link]
-
Boudjelel, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. [Link]
-
Tlahuext-Aca, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
C-H functionalization processes upon “click”-triazole assistance. (n.d.). ADDI. [Link]
-
Daugulis, O., et al. (2005). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]
-
Kim, W. G., et al. (2020). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Zare, A., et al. (2019). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Polycyclic Aromatic Compounds. [Link]
- Preparation of n2-alkylated 1,2,3-triazoles. (2005).
-
Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2024). [Source not available]. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). National Institutes of Health. [Link]
-
Janez, M., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Science. [Link]
-
Kaur, N., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]
-
Introduction: Click Chemistry. (2021). Chemical Reviews. [Link]
-
Wang, X., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Bock, V. D., et al. (2006). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. [Link]
-
Development of triazole-based directing groups. (n.d.). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [Source not available]. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. addi.ehu.es [addi.ehu.es]
- 22. Iron-Catalyzed C–H Functionalizations under Triazole-Assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in Solution: A Technical Support Guide
Welcome to the technical support center for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the stability of this compound in solution. While the 1,2,4-triazole core is known for its general stability due to its aromatic character, the introduction of a chloro-substituent and the triazolone ring system presents specific challenges that require careful consideration in experimental design.[1][2] This document will address common questions and provide practical guidance for maintaining the integrity of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: My assay results with 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one are inconsistent. Could the compound be degrading in my aqueous buffer?
A1: Yes, inconsistent results are a common indicator of compound instability. While the 1,2,4-triazole ring is generally robust, the 5-chloro substituent can be susceptible to nucleophilic substitution, particularly hydrolysis, which is often pH-dependent. The triazolone moiety can also be prone to ring-opening under certain conditions. It is crucial to evaluate the stability of the compound in your specific buffer system.
Q2: What are the primary factors that can influence the stability of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in solution?
A2: The main factors are:
-
pH: Both acidic and basic conditions can potentially catalyze hydrolysis of the C-Cl bond or promote ring degradation.
-
Temperature: Elevated temperatures will accelerate the rate of degradation.
-
Solvent Composition: The polarity of the solvent and the presence of co-solvents can influence solubility and stability.
-
Presence of Nucleophiles or Metals: Strong nucleophiles can displace the chloride. Additionally, some chlorinated heterocyclic compounds have been shown to degrade in the presence of iron, suggesting that trace metal contamination in buffers could be a concern.[3]
-
Light Exposure: Photodegradation can be a possibility for many heterocyclic compounds. It is advisable to protect solutions from light, especially during long-term storage.
Q3: What are the likely degradation products of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on general chemical principles, the primary degradation product in aqueous solution is likely to be the corresponding hydroxylated compound, 5-hydroxy-2,4-dihydro-3H-1,2,4-triazol-3-one, resulting from the hydrolysis of the chloro group. Ring-opening products are also a possibility under more forceful conditions.
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. When preparing aqueous working solutions, it is best to do so immediately before use by diluting the stock solution. Avoid long-term storage of aqueous solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time in an experiment. | Compound degradation in the aqueous assay buffer. | Perform a time-course stability study. Prepare the compound in the assay buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC-UV or LC-MS. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experimental system. |
| Appearance of a new peak in HPLC or LC-MS analysis of an older solution. | Chemical degradation of the compound. | Characterize the new peak using mass spectrometry to identify the potential degradation product (e.g., look for a mass corresponding to the replacement of Cl with OH). |
| Assay variability between different batches of buffer. | Trace metal contamination in the buffer components catalyzing degradation. | Use high-purity water and analytical grade buffer reagents. Consider adding a chelating agent like EDTA to the buffer if metal-catalyzed degradation is suspected and if it does not interfere with the assay. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol provides a framework for evaluating the stability of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one at different pH values.
Materials:
-
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
-
DMSO (anhydrous)
-
Buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the pH buffers.
-
Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC or LC-MS system and record the peak area of the parent compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject aliquots from each vial and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
Data Interpretation:
| pH | Temperature (°C) | % Remaining after 8h (Hypothetical) | % Remaining after 24h (Hypothetical) | Stability Assessment |
| 4.0 | 25 | 98% | 95% | Relatively Stable |
| 7.4 | 25 | 95% | 88% | Moderate Degradation |
| 9.0 | 25 | 85% | 70% | Significant Degradation |
This hypothetical data suggests increased degradation at higher pH.
Protocol 2: Assessing the Impact of Co-solvents
This protocol helps determine if common co-solvents affect stability.
Materials:
-
As in Protocol 1
-
Aqueous buffer at a pH where some degradation is observed (e.g., pH 7.4)
-
Co-solvents such as ethanol, methanol, or acetonitrile
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare a series of solutions in the chosen aqueous buffer (e.g., pH 7.4) containing different percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).
-
Maintain a control solution with no co-solvent (or only the DMSO from the stock dilution).
-
Analyze the concentration of the parent compound at T=0 and after a set incubation period (e.g., 24 hours) at a controlled temperature.
-
Compare the percentage of compound remaining in the presence and absence of the co-solvent.
Visualization of Key Concepts
References
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH National Center for Biotechnology Information. Available at: [Link]
-
Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). PubMed. Available at: [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of Triazole-Based Fungicides
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of triazole-based fungicides. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to support your experimental work. As your dedicated application scientist, I have structured this resource to address the common and complex challenges encountered in this field, ensuring scientific integrity and providing actionable insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of triazole fungicides, providing a foundational understanding of the key processes involved.
Q1: What are the primary degradation pathways for triazole-based fungicides in the environment?
A1: Triazole fungicides degrade in the environment through two main pathways:
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Biotic Degradation: This is the breakdown of the fungicide by living organisms, primarily soil microorganisms such as bacteria and fungi.[1][2] Bacteria from genera like Klebsiella, Pseudomonas, and Citrobacter have been shown to utilize triazoles as a source of carbon and energy.[2] This microbial metabolism is a significant route for the dissipation of these compounds in soil.
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Abiotic Degradation: This involves the degradation of the fungicide through non-biological chemical and physical processes. The most significant abiotic pathway for many triazoles is photodegradation (or photolysis), which is the breakdown of the chemical structure by light, particularly UV radiation.[3] Hydrolysis, the reaction with water, is generally a slow or negligible degradation pathway for many common triazoles like tebuconazole.[1]
Q2: What are the typical metabolites formed during the degradation of common triazole fungicides like tebuconazole, propiconazole, and difenoconazole?
A2: The degradation of triazole fungicides results in the formation of various transformation products or metabolites. Some common examples include:
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Tebuconazole: Key metabolites include hydroxy-tebuconazole (TEB-OH) and tebuconazole-carboxylic acid (TEB-COOH), which are formed through the oxidation of the parent molecule. A metabolite of significant environmental concern is 1,2,4-triazole, which results from the cleavage of the triazole ring from the main structure.[1] Advanced oxidation processes can lead to the formation of a diketone structure.[4]
-
Propiconazole: Microbial degradation can lead to metabolites such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol through various hydroxylation and oxidation reactions.[5]
-
Difenoconazole: Degradation by microbial consortia can involve hydrolysis, dehalogenation, and hydroxylation, leading to several intermediate metabolites.[6][7] A primary metabolite often observed is difenoconazole-alcohol.[6]
Q3: What environmental factors influence the degradation rate of triazole fungicides?
A3: The rate at which triazole fungicides degrade is highly dependent on a variety of environmental factors:
-
Soil Properties: Soil type, organic matter content, pH, and moisture level all play crucial roles.[8] For instance, higher organic matter can increase the adsorption of fungicides, potentially reducing their availability for microbial degradation.
-
Microbial Population: The presence of a diverse and active microbial community is essential for biotic degradation. Soils with a history of pesticide application may harbor adapted microorganisms capable of degrading these compounds more rapidly.
-
Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature, leading to faster degradation.[8]
-
Light Intensity: For photodegradation, the intensity and wavelength of light are critical factors.
Q4: How persistent are triazole fungicides in the soil?
A4: The persistence of triazole fungicides, often measured by their half-life (DT50), varies widely depending on the specific compound and environmental conditions. For example, the DT50 of tebuconazole in soil can range from approximately 49 to over 600 days.[1] Generally, triazoles are considered to be moderately to highly persistent in the soil environment.[9] This persistence can be attributed to their chemical stability and relatively low water solubility.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during experimental studies of triazole fungicide degradation.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates in Soil Microcosm Studies
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| High variability in degradation rates between replicate microcosms. | 1. Non-homogenous soil: The soil used in the microcosms may not be uniformly mixed, leading to variations in microbial populations, organic matter content, and fungicide distribution. 2. Inconsistent moisture levels: Fluctuations in soil moisture can significantly impact microbial activity. 3. Temperature gradients: Even minor temperature differences between microcosm locations in an incubator can affect degradation rates. | 1. Ensure Soil Homogeneity: Thoroughly sieve (e.g., through a 2mm mesh) and mix the bulk soil sample before dispensing it into individual microcosms. This ensures a more uniform starting material for all replicates. 2. Maintain Consistent Moisture: Regularly check and adjust the moisture content of each microcosm by weight. Use a standardized procedure for adding water to prevent over- or under-watering. 3. Randomize Microcosm Placement: Randomize the placement of your replicate microcosms within the incubator and rotate their positions periodically to minimize the effects of any temperature gradients. |
| Faster than expected degradation in some replicates. | "Hot spots" of microbial activity: Certain areas of the soil may have a higher density of fungicide-degrading microorganisms. | While difficult to completely eliminate, thorough soil homogenization can help mitigate this. If the issue persists, consider increasing the number of replicates to improve statistical power. |
| Slower than expected degradation across all replicates. | 1. Low microbial activity: The soil may have a low population of microorganisms capable of degrading the target fungicide. 2. Sub-optimal incubation conditions: The temperature, pH, or moisture content may not be ideal for the degrading microorganisms. 3. Fungicide concentration is too high: High concentrations of the fungicide can be toxic to the microbial population, inhibiting their activity.[10] | 1. Acclimatize the Soil: If possible, pre-incubate the soil with a low concentration of the fungicide for a period before starting the main experiment to enrich for degrading microorganisms. 2. Optimize Incubation Conditions: Review the literature for the optimal degradation conditions for your specific fungicide and soil type and adjust your experimental setup accordingly. 3. Test a Range of Concentrations: Conduct a preliminary experiment with a range of fungicide concentrations to determine the optimal concentration for degradation without inhibiting microbial activity. |
Issue 2: Challenges in Metabolite Identification using LC-MS/MS
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Noisy or complex mass spectra , making it difficult to identify metabolite peaks. | 1. Matrix effects: Co-eluting compounds from the soil or sample matrix can interfere with the ionization of the target metabolites. 2. Insufficient sample cleanup: Residual matrix components can lead to a high background signal. 3. Instrumental issues: A contaminated ion source or incorrect instrument settings can contribute to noise. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. 2. Adjust Chromatographic Method: Modify your HPLC gradient to better separate the metabolites of interest from matrix components. 3. Instrument Maintenance and Optimization: Clean the ion source of your mass spectrometer regularly. Optimize MS parameters such as collision energy to improve the signal-to-noise ratio for your target metabolites. |
| Multiple potential hits for a single metabolite mass. | Isomers: Different metabolites can have the same molecular weight but different structures. | 1. Chromatographic Separation: The most reliable way to differentiate isomers is through chromatographic separation. Optimize your HPLC method to achieve baseline separation of isomeric peaks.[11] 2. Fragmentation Analysis: Compare the MS/MS fragmentation patterns of your unknown peaks to those of known standards or to in-silico fragmentation predictions to help distinguish between isomers.[11] |
| Inability to confirm metabolite structure with confidence. | Lack of authentic standards: Commercially available standards for many degradation products are often unavailable. | 1. Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help to narrow down the possible elemental compositions of a metabolite. 2. Tandem Mass Spectrometry (MS/MS): Detailed analysis of the fragmentation patterns can provide structural clues. 3. Propose Putative Structures: Based on the accurate mass, fragmentation data, and known metabolic reactions (e.g., hydroxylation, demethylation), you can propose putative structures for the metabolites. |
Issue 3: Unexpected Degradation in Sterile Controls
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| A significant decrease in the parent fungicide concentration in autoclaved or irradiated soil samples. | 1. Incomplete sterilization: The sterilization method may not have been sufficient to eliminate all microbial activity. 2. Abiotic degradation: The fungicide may be susceptible to abiotic degradation pathways such as hydrolysis, especially if the sterilization process (e.g., autoclaving) alters the soil pH. 3. Photodegradation: If the microcosms are not properly shielded from light, photodegradation can occur. | 1. Verify Sterility: After sterilization, plate a small amount of the soil onto a nutrient-rich agar to confirm the absence of microbial growth. Consider using a combination of sterilization methods (e.g., autoclaving followed by gamma irradiation) for particularly resilient microbial communities. 2. Differentiate Abiotic Pathways: To distinguish between hydrolysis and other abiotic processes, set up parallel experiments in sterilized buffered solutions at different pH values. 3. Control for Light Exposure: Ensure that all microcosms, including sterile controls, are incubated in the dark or under controlled lighting conditions that exclude UV wavelengths. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of triazole fungicide degradation.
Protocol 1: Aerobic Soil Degradation Study (adapted from OECD Guideline 307)
This protocol outlines a laboratory experiment to assess the aerobic degradation of a triazole fungicide in soil.
1. Soil Collection and Preparation: a. Collect a sufficient amount of fresh soil from the desired location, removing large stones and plant debris. b. Sieve the soil through a 2 mm mesh to ensure homogeneity. c. Determine the soil's key physicochemical properties (pH, organic carbon content, texture, and moisture content). d. Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at the desired experimental temperature for 7-14 days to allow the microbial community to stabilize.
2. Preparation of Test Substance and Application: a. Prepare a stock solution of the triazole fungicide in a suitable solvent. For radiolabeled studies, use a ¹⁴C-labeled fungicide. b. Apply the fungicide solution to the pre-incubated soil to achieve the desired final concentration. Ensure even distribution by thoroughly mixing the soil after application. c. Allow the solvent to evaporate in a fume hood before portioning the soil into microcosm vessels.
3. Microcosm Setup: a. Dispense a known amount of the treated soil (e.g., 50-100 g) into replicate microcosm vessels (e.g., glass jars). b. Prepare sterile controls by autoclaving a subset of the treated soil before incubation. c. Cover the microcosms with a gas-permeable material to allow for air exchange while minimizing moisture loss. d. For ¹⁴C studies, set up traps (e.g., containing sodium hydroxide solution) to capture evolved ¹⁴CO₂.
4. Incubation: a. Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C). b. Maintain soil moisture by periodically adding deionized water.
5. Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate microcosms from each treatment group. b. Extract the fungicide and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water). c. Analyze the extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS, to quantify the parent compound and identify and quantify major metabolites. d. For ¹⁴C studies, quantify the radioactivity in the soil extracts, soil-bound residues, and CO₂ traps using liquid scintillation counting.
6. Data Analysis: a. Calculate the concentration of the parent fungicide and its metabolites at each time point. b. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) of the parent compound.
Workflow for Soil Degradation Study
Caption: Workflow for a typical soil degradation study.
Section 4: Data & Degradation Pathways
This section provides quantitative data on the persistence of common triazole fungicides and visual representations of their degradation pathways.
Table 1: Comparative Degradation Half-Lives (DT50) of Selected Triazole Fungicides in Soil
| Fungicide | Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Tebuconazole | Clay-sandy | 20-25 | 9 - 263 | [10] |
| Tebuconazole | Unamended vineyard soil | Field Conditions | 2.5 - 4.1 | [12] |
| Propiconazole | Various | Field Conditions | 40 - 365 | [10] |
| Difenoconazole | Various | Field Conditions | 39 - 693 | [10] |
| Hexaconazole | Various | Field Conditions | 30 - 154 | [10] |
| Myclobutanil | Various | Field Conditions | 49 - 151 | [10] |
Note: DT50 values are highly variable and depend on specific soil properties and environmental conditions.
Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for tebuconazole, propiconazole, and difenoconazole based on current literature.
Tebuconazole Degradation Pathway
Caption: Proposed degradation pathway of Tebuconazole.
Propiconazole Degradation Pathway
Caption: Proposed degradation pathway of Propiconazole.
Difenoconazole Degradation Pathway
Caption: Proposed degradation pathway of Difenoconazole.
References
-
Lungu, M., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. [Link]
-
ACS Publications. Degradation mechanisms of propiconazole in water during UV and UV/H2O2 processes. [Link]
-
Ho, T. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. [Link]
-
Frontiers in Microbiology. Influence of Abiotic Factors Temperature and Water Content on Bacterial 2-Chlorophenol Biodegradation in Soils. [Link]
-
ResearchGate. Dissipation parameters (DT50 and DT90, days) of fluopyram and tebuconazole in una. [Link]
-
Taha, S. M., et al. (2023). The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. [Link]
-
MDPI. Residue Degradation and Risk Assessment of Difenoconazole and Its Metabolite during Tea Growing, Processing and Brewing by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. [Link]
-
ResearchGate. Chemical structures of propiconazole and five of its metabolites. [Link]
-
Cycoń, M., et al. (2017). Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity. PMC. [Link]
-
Food and Agriculture Organization of the United Nations. 787 PROPICONAZOLE (160). [Link]
-
Mattsson, A., et al. (2022). Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water. National Institutes of Health. [Link]
-
Kulshrestha, G., et al. (2013). Bioremediation of Fungicides by Spent Mushroom Substrate and Its Associated Microflora. PMC. [Link]
-
Kaewsuya, P., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
ResearchGate. Major problems and solutions associated with metabolite identification... [Link]
-
Wang, Y., et al. (2025). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. PMC. [Link]
-
Dechesne, A., et al. (2014). Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications. Frontiers in Microbiology. [Link]
-
Indian Journal of Applied & Pure Biology. Fungi for Pesticides biodegradation. [Link]
-
SCION Instruments. (2021). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. [Link]
-
The Thought Scripter. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Food and Agriculture Organization of the United Nations. DIFENOCONAZOLE (224). [Link]
-
MDPI. The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. [Link]
-
European Commission's Food Safety. (2000). Guidance Document on Persistence in Soil. [Link]
-
ResearchGate. Soil microcosm treatments: T 1 (Control), T 2 (sterilized soil and free... [Link]
-
Stec, A. A., & Hull, T. R. (2011). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Chemical Engineering Transactions. [Link]
-
National Institutes of Health. Propiconazole. PubChem. [Link]
-
Smith, C. A., et al. (2006). XCMS: Processing Mass Spectrometry Data for Metabolite Profiling Using Nonlinear Peak Alignment, Matching, and Identification. Analytical Chemistry. [Link]
-
ResearchGate. DT 50 values for the six pesticides in Waikiwi and Motupiko soils at... [Link]
-
Kaewsuya, P., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. [Link]
-
Journal of Engineering. (2018). Studies on Pesticides Mixture Degradation by White Rot Fungi. [Link]
-
Wikipedia. Propiconazole. [Link]
-
ResearchGate. Chemical structures of a difenoconazole and b fluxapyroxad. [Link]
-
Guo, J., et al. (2022). Addressing big data challenges in mass spectrometry-based metabolomics. RSC Publishing. [Link]
-
ResearchGate. (2020). Abiotic and biotic degradations of a LDPE blend in soil of South Brazil landfill. [Link]
-
D'Orazio, G., et al. (2013). Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction and HPLC-DAD. RSC Publishing. [Link]
-
Lei, Z., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
MDPI. Microbiology and Biochemistry of Pesticides Biodegradation. [Link]
-
University of Hertfordshire. Difenoconazole (Ref: CGA 169374). [Link]
-
Zuan, A. T. K., et al. (2021). Effects of Abiotic Stress on Soil Microbiome. PMC. [Link]
-
Food and Agriculture Organization of the United Nations. Tebuconazole. [Link]
-
ResearchGate. Microcosm experiment 1. Biodegradation of 4-CP in previously hygienized... [Link]
-
University of Hertfordshire. Propiconazole (Ref: CGA 64250). [Link]
-
ResearchGate. Chemical structure of tebuconazole. [Link]
-
MDPI. Identification Pathogenicity Distribution and Chemical Control of Rhizoctonia solani Causing Soybean Root Rot in Northeast China. [Link]
-
ResearchGate. DT50 values (the time it takes to 50% of the added pesticide is disappeared from soil) in days. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Influence of Abiotic Factors Temperature and Water Content on Bacterial 2-Chlorophenol Biodegradation in Soils [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. wsl.ch [wsl.ch]
- 11. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Triazole Compounds in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for one of the most common hurdles in the lab: the poor aqueous solubility of triazoles. As a class of heterocyclic compounds with a broad spectrum of biological activities, from antifungal to anticancer, the successful in vitro evaluation of triazoles is paramount.[1] However, their often hydrophobic nature can lead to compound precipitation, assay artifacts, and unreliable data.
This resource will equip you with the knowledge to anticipate, identify, and overcome these solubility issues, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My triazole compound precipitated when I added it to my aqueous assay buffer. What is the quickest fix?
A1: The most immediate step is to check the final concentration of your organic solvent (likely DMSO) in the assay. Many researchers underestimate the impact of dilution. If the final DMSO concentration is too low (e.g., below 0.5%), the triazole compound may crash out of solution. As a first-pass troubleshooting step, assess if you can slightly increase the final DMSO concentration while remaining within the tolerance limits of your assay (typically ≤0.1% for sensitive cell-based assays and up to 1-5% for some biochemical assays, though this must be validated). Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q2: I'm observing a very steep, sharp drop-off in my dose-response curve at higher concentrations. Is this real, or a solubility artifact?
A2: This is a classic hallmark of compound precipitation. When the compound's concentration exceeds its solubility limit in the assay medium, it forms aggregates or precipitates, leading to an abrupt and often irreproducible decrease in the measured biological effect. True biological responses typically yield a sigmoidal dose-response curve. You should visually inspect the wells of your assay plate for any signs of precipitation (cloudiness, particulates).
Q3: What is the maximum concentration of DMSO my cell line can tolerate?
A3: There is no universal answer, as DMSO tolerance is highly cell-line dependent. As a general rule of thumb, for long-term cell culture assays (24 hours or more), it is advisable to keep the final DMSO concentration at or below 0.1% to minimize toxicity.[2] Some robust cell lines may tolerate up to 0.5% or even 1% for shorter incubation periods, but this must be empirically determined by running a vehicle-only toxicity curve.[2]
Q4: Should I be concerned about the difference between kinetic and thermodynamic solubility?
A4: Yes, understanding this distinction is crucial for experimental design. Kinetic solubility refers to the concentration at which a compound precipitates from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. This is most relevant for assays where the compound is added and the measurement is taken relatively quickly. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in a solvent. For long-term experiments, a compound might initially appear soluble (kinetic solubility) but can precipitate over time as it equilibrates to its lower thermodynamic solubility.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Stock and Working Solutions
The foundation of a successful experiment with poorly soluble compounds lies in the proper preparation and handling of stock and working solutions.
The Causality Behind Stock Solution Preparation:
Triazole compounds, due to their often crystalline and hydrophobic nature, require an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water. The goal is to create a high-concentration stock that can be diluted into the aqueous assay buffer, ensuring the final organic solvent concentration is minimal and non-disruptive to the biological system.
Protocol for Preparing a Triazole Stock Solution:
-
Solvent Selection: Begin with high-purity, anhydrous DMSO.
-
Weighing the Compound: Accurately weigh your triazole compound.
-
Initial Dissolution: Add a portion of the DMSO to the solid compound. Gentle warming (to 30-40°C) and vortexing can aid dissolution. Sonication for short periods can also be effective.
-
Bringing to Final Volume: Once fully dissolved, add DMSO to reach the final desired stock concentration (e.g., 10 mM or 50 mM).
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation from repeated freeze-thaw cycles.[3]
Best Practices for Serial Dilutions:
Errors in serial dilutions are cumulative. For hydrophobic compounds, precipitation can occur during the dilution steps if not performed correctly.
-
Pre-wet Pipette Tips: Aspirate and dispense the diluent several times before transferring any liquid to equilibrate the temperature and humidity within the tip.
-
Mixing is Critical: After each dilution step, ensure thorough mixing by gently pipetting up and down several times or by vortexing. Inadequate mixing is a common source of error.
-
Use Fresh Tips: Always use a fresh pipette tip for each dilution step to avoid carryover.[4]
Guide 2: Leveraging Cosolvents and Surfactants
When DMSO alone at a tolerable final concentration is insufficient, the use of additional cosolvents or surfactants can be a powerful strategy.
The Mechanism of Cosolvency:
Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system. Surfactants, on the other hand, are amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration), encapsulating the hydrophobic drug molecules within the micellar core.
A study on the solubilization of antifungal azoles like itraconazole and ketoconazole demonstrated the efficacy of various excipients.[5]
Commonly Used Cosolvents and Surfactants for In Vitro Assays:
| Excipient | Typical Final Concentration Range in Assay | Notes |
| Cosolvents | ||
| Ethanol | 0.1% - 2% | Can have biological effects; requires careful vehicle control. |
| Polyethylene Glycol 400 (PEG 400) | 0.1% - 5% | Generally well-tolerated in many assays. Itraconazole has a reported solubility of 2.14 mg/mL in PEG 400.[6] |
| Propylene Glycol (PG) | 0.1% - 5% | Another common, low-toxicity cosolvent. |
| Surfactants | ||
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% | Non-ionic surfactant; can interfere with some assays. |
| Polysorbate 20 (Tween 20) | 0.01% - 0.1% | Similar to Tween 80. Itraconazole has a reported solubility of 1.19 mg/mL in Tween 20.[6] |
Experimental Protocol for Using a Cosolvent:
-
Prepare your high-concentration triazole stock in 100% DMSO.
-
Create an intermediate dilution of your compound in the chosen cosolvent (e.g., PEG 400).
-
Add this intermediate dilution to your final assay buffer, ensuring the final concentrations of both DMSO and the cosolvent are within acceptable limits.
-
Always include a vehicle control containing the same final concentrations of all solvents.
Guide 3: Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent candidates for encapsulating poorly soluble drugs and enhancing their apparent solubility.
The Principle of Cyclodextrin Encapsulation:
The hydrophobic triazole molecule (the "guest") is encapsulated within the nonpolar cavity of the cyclodextrin (the "host"), forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles. For instance, the solubility of posaconazole was significantly enhanced when complexed with HP-β-CD.[7]
Protocol for Preparing a Triazole-Cyclodextrin Inclusion Complex (Kneading Method):
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your triazole compound to the cyclodextrin.
-
Paste Formation: Place the cyclodextrin powder in a mortar and add a small amount of water to form a thick paste.
-
Incorporation of Triazole: Gradually add the triazole compound to the paste while continuously grinding with a pestle.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction and complex formation.
-
Drying: Dry the resulting solid mixture, for example, in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubilization: This powdered complex can then be dissolved directly in the aqueous assay buffer.
Visualizing Workflows and Data Interpretation
A systematic approach is key to efficiently resolving solubility issues. The following workflow can guide your decision-making process.
Caption: A decision tree for selecting a solubilization strategy.
Interpreting dose-response curves is critical for distinguishing true biological activity from solubility-driven artifacts.
Caption: Distinguishing ideal vs. artifact-laden dose-response curves.
By implementing these systematic troubleshooting guides, protocols, and data interpretation frameworks, you can confidently address the solubility challenges posed by triazole compounds, leading to more robust and reliable data in your research and development endeavors.
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. (n.d.). ASM Journals. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Serial Dilution Protocol. (n.d.). BPS Bioscience. [Link]
-
Aqueous solvent system for the solubilization of azole compounds. (2009). PubMed. [Link]
- Itraconazole formulations. (2012).
-
A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. (n.d.). MDPI. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US20120077824A1 - Itraconazole formulations - Google Patents [patents.google.com]
- 7. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its reactivity, biological activity, and physical properties. This guide focuses on the structural validation of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a heterocyclic compound of significant interest. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will utilize a closely related analog, 1-tosyl-1H-1,2,4-triazole , as a case study to provide an in-depth technical comparison of X-ray crystallography against other analytical techniques. This approach will equip researchers with the fundamental principles and practical considerations for the structural elucidation of this important class of compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous execution.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Case Study: Crystallographic Validation of 1-tosyl-1H-1,2,4-triazole
The synthesis of 1-tosyl-1H-1,2,4-triazole was achieved through the condensation of 1,2,4-triazole with p-toluene sulfonyl chloride.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate and methanol solution.[1]
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: 1,2,4-Triazole is dissolved in dichloromethane and cooled. Triethylamine is added, followed by p-toluene sulfonyl chloride. The reaction mixture is stirred for several hours at room temperature.[1]
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with water and dried over anhydrous sodium sulfate.[1]
-
Crystallization: The crude product is dissolved in a 3:1 mixture of ethyl acetate and methanol. Slow evaporation of the solvent over several days yields colorless, X-ray quality crystals.[1]
Data Presentation: Crystallographic Data for 1-tosyl-1H-1,2,4-triazole
| Parameter | Value[1] |
| Empirical Formula | C9H9N3O2S |
| Formula Weight | 223.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.541(4) |
| b (Å) | 17.958(8) |
| c (Å) | 8.091(4) |
| β (°) | 111.16(4) |
| Volume (ų) | 1021.5(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.451 |
| Absorption Coefficient (mm⁻¹) | 0.283 |
| F(000) | 464 |
| Crystal Size (mm³) | 0.3 x 0.2 x 0.2 |
| Theta range for data collection (°) | 2.22 to 26.00 |
| Reflections collected | 8234 |
| Independent reflections | 2004 [R(int) = 0.0411] |
| Final R indices [I>2sigma(I)] | R1 = 0.0425, wR2 = 0.1086 |
| R indices (all data) | R1 = 0.0551, wR2 = 0.1167 |
The crystal structure reveals a distorted tetrahedral geometry around the sulfur atom. The molecules in the crystal lattice are stabilized by intermolecular C-H···O hydrogen bonds.[1]
A Broader Perspective: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of spectroscopic techniques that offer insights into the molecule's structure in solution and confirm its composition and connectivity.
Spectroscopic Elucidation: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For triazole derivatives, the chemical shifts of the ring protons and any substituents are diagnostic.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the triazole ring carbons are characteristic.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecular framework.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For triazole derivatives, characteristic vibrational frequencies for N-H, C=N, and C-Cl bonds can be observed, confirming the presence of these key structural features.[2]
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Choosing the Right Tool: A Logical Approach
The selection of an appropriate analytical technique depends on the specific question being asked and the nature of the sample.
Caption: A simplified decision-making process for selecting analytical techniques.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, stereochemistry in solution, dynamic processes | Presence of functional groups | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas | Solid, liquid, or gas |
| Sample Requirement | High-quality single crystal | Soluble compound, moderate concentration | Small amount | Very small amount |
| Resolution | Atomic | Atomic (connectivity) | Functional group | Molecular |
| Key Advantage | Unambiguous structure determination | Provides information on solution-state structure and dynamics | Rapid and simple for functional group identification | High sensitivity and accuracy for molecular formula |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Does not provide solid-state packing information | Provides limited information on overall structure | Does not provide stereochemical or connectivity information directly |
Conclusion
The structural validation of a molecule like 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a critical step in its development and application. While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state structure, as demonstrated by the case study of 1-tosyl-1H-1,2,4-triazole, a comprehensive understanding is best achieved through a synergistic approach. The combination of X-ray crystallography with spectroscopic techniques such as NMR, IR, and mass spectrometry provides a self-validating system, ensuring the unequivocal determination of the molecular structure in both solid and solution states. This integrated analytical strategy is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed synthesis of 1,2,4-triazoles using molecular oxygen as an oxidant. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
-
Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2011). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. Organic letters, 13(5), 1177-1179. [Link]
-
Guo, W., Liu, G., Deng, L., Mei, W., Zou, X., Zhong, Y., & Zhuo, X. (2021). Metal-and oxidant-free three-component synthesis of 1H-1, 2, 4-triazol-3-amines from amidines, isothiocyanates, and hydrazines. The Journal of Organic Chemistry, 86(24), 17244-17248. [Link]
-
Zhang, Y., Zeng, J. L., Chen, Z., & Wang, R. (2022). Base-mediated (3+ 2) cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates: an efficient synthesis of 3-trifluoromethyl-1, 2, 4-triazoles. The Journal of Organic Chemistry, 87(21), 14514-14522. [Link]
-
Voltrová, S., Klepetářová, B., & Beier, P. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1, 2, 3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
-
Henke, F., Kishonti, A., Woltering, S. L., & Leo, K. (2024). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). A review on methods of synthesis of 1, 2, 4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Prasad, S. B. B., Naveen, S., Anandakumar, C. S., Gowda, N. S. L., Nandalwar, S. M. A., Rangappa, K. S., & Prasad, J. S. (2007). Synthesis and crystal structure of 1-tosyl-1H-[3][4][5]-triazole. Analytical sciences, 23(10), x181-x182. [Link]
-
Fisher Scientific. (n.d.). 3-Chloro-1,2,4-triazole 98.0+%, TCI America™. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(10), 177-187. [Link]
Sources
A Senior Application Scientist's Guide to Efficacy Comparison: 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one versus Fluconazole
Introduction
In the landscape of antifungal drug development, the triazole class of compounds has been a cornerstone for decades, primarily due to its targeted mechanism of action and broad-spectrum efficacy.[1][2] Fluconazole, a first-generation triazole, remains a widely used therapeutic agent for a variety of fungal infections, including those caused by Candida and Cryptococcus species.[1][3][4] Its well-characterized profile serves as a critical benchmark against which new potential antifungal agents are measured. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel triazole derivative, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, against the established standard, fluconazole.
While fluconazole's properties are extensively documented, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one represents a compound of interest from a chemical synthesis perspective, with its antifungal properties yet to be fully elucidated in publicly available literature.[5][6] This document, therefore, is structured not as a review of existing data, but as a forward-looking guide for researchers and drug development professionals. It outlines the essential experimental protocols and theoretical considerations necessary to conduct a rigorous, head-to-head comparison of these two molecules. We will delve into the established mechanism of fluconazole, propose a hypothetical mechanism for the novel compound based on its structural class, and provide detailed methodologies for in vitro efficacy assessment.
Part 1: Mechanistic Framework
Fluconazole: The Established Benchmark
Fluconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][4] Specifically, it targets and inhibits a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[9][10][11]
By inhibiting lanosterol 14α-demethylase, fluconazole leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][4] This disruption of membrane structure and function inhibits fungal growth and replication, rendering fluconazole primarily fungistatic against most susceptible organisms.[1][3] The selectivity of fluconazole for the fungal enzyme over its mammalian counterpart is a key factor in its therapeutic index.[3][4]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by fluconazole.
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: A Hypothetical Mechanism
As a member of the triazole family, it is reasonable to hypothesize that 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one shares the same fundamental mechanism of action as fluconazole. The 1,2,4-triazole moiety is a key pharmacophore responsible for binding to the heme iron atom in the active site of lanosterol 14α-demethylase.[12] Therefore, it is probable that this novel compound also functions as an inhibitor of ergosterol biosynthesis.
However, the substitutions on the triazole ring, such as the chloro group, will influence its physicochemical properties, including its size, shape, and electronic distribution. These differences could affect its binding affinity for the target enzyme, its spectrum of activity, and its susceptibility to resistance mechanisms. Experimental validation is essential to confirm this hypothesized mechanism.
Part 2: Experimental Workflow for Efficacy Comparison
A systematic and standardized approach is crucial for an objective comparison. The following workflow outlines the key in vitro experiments required to determine and compare the antifungal efficacy of the novel compound against fluconazole. This workflow is designed to progress from basic susceptibility to more complex and clinically relevant models.
Caption: A structured workflow for comparing antifungal efficacy.
Part 3: Detailed Experimental Protocols
The following protocols are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[13]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of each antifungal agent that inhibits the visible growth of a fungal isolate.
Methodology (Broth Microdilution based on CLSI M27/M60): [13]
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Plate Preparation:
-
Prepare stock solutions of fluconazole and 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL for fluconazole).[14]
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is defined as the lowest drug concentration at which a significant decrease in turbidity (e.g., ≥50% growth inhibition) is observed compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Protocol: Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of an antifungal agent that results in fungal cell death.
Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC reading, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot the aliquot onto an SDA plate.
-
-
Incubation:
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plate (representing ≥99.9% killing).
-
Interpretation:
-
If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal .
-
If the MFC/MIC ratio is > 4, the compound is considered fungistatic .
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative In Vitro Susceptibility of Candida albicans (ATCC 90028)
| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Fluconazole | Data | Data | Data | Fungistatic |
| 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | Data | Data | Data | Calculated |
Table 2: MIC₅₀ and MIC₉₀ Values against a Panel of Candida Species
| Compound | Organism Panel (n=) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole | Candida spp. | Data | Data | Data |
| 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | Candida spp. | Data | Data | Data |
(MIC₅₀/₉₀: The MIC value that inhibits 50% / 90% of the tested isolates)
Causality and Interpretation:
A lower MIC/MFC value for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one compared to fluconazole would suggest superior intrinsic potency. Should the novel compound exhibit a fungicidal profile (MFC/MIC ≤ 4) while fluconazole remains fungistatic, it would represent a significant advantage, particularly for treating infections in immunocompromised hosts. The breadth of activity, as determined by testing against a diverse panel of fungal species (including fluconazole-resistant strains), is critical for evaluating the potential clinical utility of the new compound.
Conclusion
This guide provides the scientific framework necessary for a rigorous efficacy comparison between the novel compound 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one and the established antifungal, fluconazole. By adhering to standardized protocols and a logical experimental workflow, researchers can generate robust, comparable data. The ultimate goal is to determine if the novel triazole offers any advantages over the current standard of care, such as increased potency (lower MIC), a broader spectrum of activity, or a fungicidal rather than fungistatic mode of action. The methodologies outlined herein represent the foundational steps in the preclinical evaluation of any new potential antifungal agent, ensuring both scientific integrity and a clear path toward understanding its therapeutic potential.
References
-
Title: Fluconazole Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Fluconazole Source: Wikipedia URL: [Link]
-
Title: Fluconazole: Uses, Dosage, Side Effects, Warnings Source: Drugs.com URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL: [Link]
-
Title: Fungi as a source of eumelanin: current understanding and prospects Source: PMC URL: [Link]
-
Title: In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp Source: NIH URL: [Link]
-
Title: Caspofungin Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]
-
Title: Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae Source: PMC - NIH URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
-
Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development Source: MDPI URL: [Link]
-
Title: Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles Source: MDPI URL: [Link]
-
Title: What is the mechanism of Caspofungin Acetate? Source: Patsnap Synapse URL: [Link]
-
Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E Source: CLSI URL: [Link]
-
Title: Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities Source: ResearchGate URL: [Link]
-
Title: Regulation of melanin production in fungi Source: Frontiers URL: [Link]
-
Title: Synthesis and assembly of fungal melanin Source: Albert Einstein College of Medicine URL: [Link]
-
Title: What is the mechanism of action of Fluconazole (an antifungal medication)? Source: Dr.Oracle URL: [Link]
-
Title: Caspofungin: the first representative of a new antifungal class Source: Oxford Academic URL: [Link]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: NIH URL: [Link]
-
Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Eurasian Medical Journal URL: [Link]
-
Title: Fluconazole Source: DermNet URL: [Link]
-
Title: Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species Source: PMC - NIH URL: [Link]
-
Title: In vitro antifungal susceptibility testing Source: ResearchGate URL: [Link]
-
Title: Ergosterol Biosynthesis Source: Creative Biolabs URL: [Link]
-
Title: Diflucan (fluconazole) tablets label Source: accessdata.fda.gov URL: [Link]
-
Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: NIH URL: [Link]
-
Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: PMC - NIH URL: [Link]
-
Title: Caspofungin: Chemical characters, antifungal activities, and mechanism of actions Source: ResearchGate URL: [Link]
-
Title: What are Ergosterol biosynthesis inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: ResearchGate URL: [Link]
-
Title: What is the mechanism of Fluconazole? Source: Patsnap Synapse URL: [Link]
-
Title: Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins Source: mBio - ASM Journals URL: [Link]
-
Title: S159 Antifungal Susceptibility Testing Source: Oxford Academic URL: [Link]
-
Title: Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments Source: MDPI URL: [Link]
-
Title: Caspofungin Source: Wikipedia URL: [Link]
-
Title: Ergosterol Source: Wikipedia URL: [Link]
-
Title: Antifungal Susceptibility Testing for C. auris Source: CDC URL: [Link]
-
Title: Synthesis and assembly of fungal melanin Source: ResearchGate URL: [Link]
-
Title: Antifungal Susceptibility Test Interpretive Criteria Source: FDA URL: [Link]
-
Title: CLSI guidelines for antifungal agents Source: ResearchGate URL: [Link]
Sources
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. Ergosterol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. njccwei.com [njccwei.com]
- 14. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Nickel: A Paradigm Shift in Cross-Coupling Synthesis
For decades, palladium has been the undisputed champion of cross-coupling reactions, a cornerstone of modern organic synthesis and drug discovery. Its reliability and broad applicability have earned it a central role in the synthetic chemist's toolbox. However, the growing demand for more cost-effective, sustainable, and versatile synthetic methods has catalyzed the rise of a powerful contender: nickel. This guide provides an in-depth comparison of nickel-promoted synthesis and traditional palladium-based methods, supported by experimental data, to illuminate the significant advantages offered by this earth-abundant metal.
The Economic and Sustainability Imperative: A Compelling Case for Nickel
The most immediately apparent advantage of nickel over palladium is its dramatically lower cost. Palladium is a precious metal with a high and often volatile price, which can be a significant bottleneck in large-scale industrial synthesis. In contrast, nickel is a far more earth-abundant and, therefore, significantly cheaper alternative. This cost differential allows for greater flexibility in process development, including the feasibility of using higher catalyst loadings when necessary, without a prohibitive increase in overall cost.
Beyond the direct cost of the metal, the use of nickel can also contribute to more sustainable chemical processes. The mining and refining of precious metals like palladium have a considerable environmental footprint. By transitioning to a more abundant metal, the chemical industry can reduce its reliance on these scarce resources. Furthermore, in some instances, nickel-catalyzed reactions can proceed under milder conditions, leading to energy savings and a reduction in the overall environmental impact of a synthetic sequence.
| Metal Catalyst | Approximate Cost (per kg) | Relative Abundance |
| Palladium | ~$62,081 | Scarce |
| Nickel | ~$22 | Abundant |
Table 1. A stark comparison of the cost and abundance of nickel and palladium highlights the economic driving force behind the shift towards nickel catalysis.
Expanding the Synthetic Horizon: Nickel's Superiority with Challenging Substrates
While palladium catalysis is highly effective for a wide range of transformations, it often struggles with certain classes of substrates. This is where nickel catalysis truly shines, offering unprecedented reactivity and expanding the scope of what is synthetically possible.
Activation of C(sp³)-X Bonds
One of the most significant advantages of nickel is its superior ability to activate and couple substrates with C(sp³)-hybridized carbons. Palladium-catalyzed cross-couplings of alkyl halides are often plagued by slow oxidative addition and competing β-hydride elimination. Nickel catalysts, on the other hand, are more adept at these transformations due to their unique electronic properties. The higher persistence of alkyl-nickel intermediates against β-hydride elimination allows for the efficient coupling of a wide range of alkyl electrophiles.
Coupling of Sterically Hindered Substrates
The smaller atomic radius of nickel compared to palladium allows it to tolerate greater steric hindrance around the reaction center. This enables the efficient cross-coupling of sterically demanding aryl and alkyl partners that are often unreactive under palladium catalysis. This capability is particularly valuable in the synthesis of complex, three-dimensional molecules often found in pharmaceuticals and natural products.
Utilization of Phenol Derivatives
Traditionally, the cross-coupling of phenols has required their conversion to more reactive triflates. Nickel catalysis has opened the door to the direct use of more readily available and economical phenol derivatives, such as aryl carbamates and carbonates, as coupling partners. This streamlines synthetic routes by eliminating the need for additional functional group manipulations.
A Deeper Dive into Mechanism: The Source of Nickel's Unique Reactivity
The distinct reactivity of nickel stems from fundamental differences in its electronic structure and redox behavior compared to palladium. While palladium catalysis typically proceeds through a Pd(0)/Pd(II) catalytic cycle, nickel can readily access a wider range of oxidation states, including Ni(I) and Ni(III). This mechanistic flexibility allows nickel to participate in single-electron transfer (SET) pathways and radical-mediated processes, which are less common for palladium.
The accessibility of odd-electron oxidation states is particularly important for the activation of challenging substrates like alkyl halides. The ability to engage in radical pathways opens up new avenues for bond formation and allows for the development of novel transformations that are not feasible with traditional palladium catalysts.
Caption: Comparative catalytic cycles of palladium and nickel. Nickel's ability to access Ni(I) and Ni(III) oxidation states opens up alternative reaction pathways.
Field-Proven Insights: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical advantages of nickel catalysis, let's consider the Suzuki-Miyaura cross-coupling, a widely used reaction for the formation of biaryl structures. While palladium is the traditional catalyst for this transformation, nickel has emerged as a powerful alternative, especially for challenging substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | t-Amyl alcohol | 100 | 4 | 98 |
| 3 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | <10 |
| 4 | 2,6-Dimethylbromobenzene | Phenylboronic acid | NiCl₂(dppe) (5) | Dioxane | 100 | 12 | 85 |
| 5 | 5-Bromopyrimidine | Furan-2-boronic acid | Pd(PPh₃)₄ (5) | DME | 90 | 18 | 60 |
| 6 | 5-Bromopyrimidine | Furan-2-boronic acid | NiCl₂(PCy₃)₂ (0.5) | t-Amyl alcohol | 100 | 1 | 97 |
Table 2. Comparison of palladium and nickel catalysts in the Suzuki-Miyaura coupling of various aryl halides. The data clearly demonstrates nickel's superior performance with sterically hindered and heteroaromatic substrates.
The data in Table 2 highlights several key advantages of nickel catalysis. In the case of a simple aryl bromide (entries 1 and 2), both catalysts perform well, although the nickel-catalyzed reaction is significantly faster. However, with a sterically hindered substrate like 2,6-dimethylbromobenzene (entries 3 and 4), the palladium catalyst is largely ineffective, while the nickel catalyst provides a high yield of the desired product. Similarly, in the coupling of a heteroaromatic bromide (entries 5 and 6), the nickel-catalyzed reaction is not only much faster but also proceeds with a significantly lower catalyst loading to afford a near-quantitative yield.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine and Furan-2-boronic acid
This protocol provides a detailed procedure for the efficient synthesis of 5-(furan-2-yl)pyrimidine, demonstrating the practical application of nickel catalysis.
Reagents and Equipment:
-
5-Bromopyrimidine
-
Furan-2-boronic acid
-
NiCl₂(PCy₃)₂ (Nickel(II) chloride bis(tricyclohexylphosphine))
-
K₃PO₄ (Potassium phosphate)
-
tert-Amyl alcohol
-
Schlenk flask and Schlenk line
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), furan-2-boronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and NiCl₂(PCy₃)₂ (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1 hour.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-(furan-2-yl)pyrimidine.
Streamlining Synthesis: A Workflow Comparison
The advantages of nickel catalysis can be visualized in a comparative workflow for the synthesis of a biaryl compound.
Caption: A comparison of synthetic workflows for biaryl synthesis, highlighting the potential for fewer and/or milder steps with nickel catalysis.
Conclusion: A New Era in Cross-Coupling
The evidence is clear: nickel is not merely a cheaper substitute for palladium but a powerful catalyst in its own right, with a host of unique advantages. Its low cost and high earth abundance make it an economically and environmentally attractive alternative. More importantly, its distinct reactivity profile enables the coupling of challenging substrates that are often inaccessible with traditional palladium catalysts. As our understanding of its mechanistic nuances continues to grow, nickel-promoted synthesis is poised to play an increasingly central role in the future of organic chemistry, driving innovation in drug discovery, materials science, and beyond.
References
-
InCatT. (2022). Nickel catalysis: Insights for catalyst selection. [Link]
-
Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. Organometallics, 41(1), 1-3. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(1), 0001. [Link]
-
Yamaguchi, K., Miyamoto, K., Kurokawa, Y., Nitani, M., Uematsu, S., Naka, H., & Hara, K. (2024). Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Chemistry – A European Journal. [Link]
-
Lin, X., & Dann, T. (2005). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Organic Chemistry, 70(16), 6371-6381. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]
-
The Organic Chemistry Tutor. (2024). Advanced Organic Chemistry: Organonickel Catalysis. YouTube. [Link]
-
The Reaction Mechanism in Organic Chemistry. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
-
Garg, N. K., & Knapp, D. M. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(21), 5492-5495. [Link]
-
Sevov, C. S., & Wu, T. (2024). Accelerating drug discovery with a nickel-based catalyst. Ohio State News. [Link]
-
Lei, A., & Hu, L. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 3(10), 2639-2651. [Link]
-
University of California. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship. [Link]
-
ResearchGate. (n.d.). Generic mechanism for prototypical palladium- and nickel-catalyzed.... [Link]
A Comparative Guide to Purity Assessment of Synthesized 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a key heterocyclic scaffold in medicinal chemistry. We will delve into the principles, practical implementation, and comparative efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data.
The Criticality of Purity for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity, driven by the chloro and triazole functionalities, makes it a valuable building block. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis. These impurities can arise from unreacted starting materials, side reactions, or degradation products. The presence of such impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and difficulties in downstream processing and formulation. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are fundamental to the integrity of the research and the safety of potential therapeutics.
Potential Impurities in the Synthesis of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common methods for the synthesis of the 1,2,4-triazol-3-one core involve the cyclization of semicarbazide derivatives or the reaction of urea-based precursors.[1] Given these pathways, potential impurities may include:
-
Unreacted Starting Materials: Such as derivatives of semicarbazide or biurea.
-
Isomeric Byproducts: Positional isomers formed during the cyclization reaction.
-
Over-chlorinated or Under-chlorinated Analogs: Depending on the chlorination step's specificity.
-
Hydrolysis Products: Where the chloro group is replaced by a hydroxyl group, forming 2,4-dihydro-5-hydroxy-3H-1,2,4-triazol-3-one.
-
Solvent Adducts: Residual solvents from the reaction or purification process.
Each of these impurities will have distinct physicochemical properties that can be exploited for their separation and identification using the analytical techniques discussed below.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on a multitude of factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Here, we compare the three most pertinent methods for analyzing 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase based on polarity. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification. | Requires chromophoric impurities for UV detection. Co-elution of impurities with similar polarity can occur. | Routine quality control, quantification of known impurities, and purity screening. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and provides structural information through mass fragmentation patterns. Excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | Identification of unknown volatile impurities and residual solvents. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation of the main component and impurities. Quantitative (qNMR) with an internal standard. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret for mixtures. | Structural confirmation of the target compound and identification and quantification of major impurities. |
Experimental Protocols and Data Interpretation
To provide a practical comparison, we present simulated experimental data for the analysis of a synthesized batch of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, which is suspected to contain minor impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is an ideal first-line technique for assessing the purity of polar, non-volatile compounds like our target molecule. The use of a C18 column and a polar mobile phase allows for the separation of the main compound from potential impurities with different polarities.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 70% Water (0.1% Formic Acid) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: 1 mg/mL solution of synthesized 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in the mobile phase.
Simulated Data and Interpretation:
A hypothetical HPLC chromatogram would show a major peak corresponding to 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one at a retention time of approximately 4.5 minutes. Smaller peaks at different retention times would indicate the presence of impurities. For instance, a more polar impurity like the hydrolysis product might elute earlier (e.g., at 2.8 minutes), while a less polar impurity, such as an over-chlorinated analog, might have a longer retention time (e.g., at 6.2 minutes). The peak area percentage can be used to estimate the purity of the sample.
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that might be present in the synthesized product, such as residual solvents or certain low molecular weight byproducts. Given the polar nature of the target compound, derivatization is often necessary to increase its volatility.
Experimental Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic protons to trimethylsilyl ethers.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
Simulated Data and Interpretation:
The total ion chromatogram (TIC) would likely show a major peak for the silylated derivative of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. The mass spectrum of this peak would exhibit a characteristic molecular ion and fragmentation pattern. For example, a key fragment could be the loss of a chlorine atom or the trimethylsilyl group. Any additional peaks in the TIC would correspond to impurities. For instance, a peak for a common solvent like toluene would be readily identifiable by its characteristic mass spectrum in the NIST library.
GC-MS Impurity Identification Workflow
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed structural information and is invaluable for confirming the identity of the synthesized compound and for identifying and quantifying impurities, particularly those that are structurally related to the main component.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like HSQC and HMBC for full structural assignment.
-
Quantitative NMR (qNMR): A known amount of a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Simulated Data and Interpretation:
The ¹H NMR spectrum of pure 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in DMSO-d6 is expected to show two broad singlets corresponding to the two N-H protons. The ¹³C NMR spectrum would show two signals for the two carbon atoms in the triazole ring. The presence of impurities would be indicated by additional peaks in the spectra. For example, the hydrolysis product would likely show a downfield shift for the C5 carbon due to the replacement of the electron-withdrawing chlorine with a hydroxyl group. By comparing the integrals of the impurity peaks to the main compound's peaks (in a standard ¹H NMR) or to an internal standard (in qNMR), a quantitative assessment of purity can be achieved.[2]
NMR Purity and Structure Verification Workflow
Caption: Workflow for NMR-based purity and structural analysis.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for a comprehensive purity assessment of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. An integrated approach, leveraging the strengths of multiple techniques, provides the most robust and reliable results.
-
HPLC-UV serves as an excellent primary tool for routine purity checks and quantification of known impurities.
-
GC-MS is indispensable for the identification of volatile and semi-volatile impurities that may be missed by HPLC.
-
NMR spectroscopy offers definitive structural confirmation and is the gold standard for identifying and quantifying structurally related impurities.
By employing a combination of these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful downstream applications.
References
-
Claramunt, R. M., et al. (2021). A structural analysis of 2,5‐diaryl‐4H‐2,4‐dihydro‐3H‐1,2,4‐triazol‐3‐ones: NMR in the solid state, X‐ray crystallography, and GIAO/B3LYP/6‐311++G(d,p) calculations. Magnetic Resonance in Chemistry, 59(4), 423-438. Available from: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 28-36. Available from: [Link]
-
Logvinenko, I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 22-31. Available from: [Link]
Sources
A Comparative Guide to the Enzyme Cross-Reactivity of Novel 5-Chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (THT-712) Derivatives
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The inherent characteristics of the triazole ring, such as its dipole moment, hydrogen bonding capacity, and metabolic stability, make it a privileged structure for designing potent and selective enzyme inhibitors.[1][4] This guide focuses on a systematic approach to evaluating the enzymatic cross-reactivity of a novel investigational compound, THT-712 , a derivative of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
While the parent scaffold is not extensively characterized as an enzyme inhibitor, its derivatives are of significant interest.[5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of THT-712. For the purpose of this guide, we will hypothesize that THT-712 has been designed as a potent inhibitor of the serine/threonine kinase, MAP4K4 , a key regulator of cardiac muscle cell death and a promising target for cardioprotection.[7]
To establish a robust comparative analysis, THT-712's performance will be benchmarked against two reference compounds:
-
Comparator A (High Selectivity): A well-characterized, highly selective MAP4K4 inhibitor.
-
Comparator B (Low Selectivity): A known promiscuous kinase inhibitor, such as Staurosporine, to serve as a control for broad-spectrum activity.
The primary objective of this guide is to delineate a rigorous, multi-tiered experimental workflow to define the selectivity of THT-712, thereby predicting its potential for off-target effects and guiding its progression through the drug discovery pipeline.[8][9]
Part 1: Tiered Selectivity Screening Workflow
A phased approach is critical for efficiently assessing inhibitor selectivity. This workflow begins with confirming on-target potency, followed by broad screening against a diverse panel of enzymes, and concludes with in-depth characterization of any identified off-target interactions.
Caption: Tiered workflow for inhibitor selectivity profiling.
Part 2: Experimental Data & Comparative Analysis
The following tables present illustrative experimental data obtained by executing the tiered screening workflow for THT-712 and the two comparator compounds.
Table 1: Tier 1 - Primary Target Potency
This initial phase confirms the inhibitory activity of the compounds against the intended target, MAP4K4. Potency is quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound | Target Enzyme | IC50 (nM) | Assay Method |
| THT-712 | MAP4K4 | 45 | ADP-Glo™ |
| Comparator A | MAP4K4 | 25 | ADP-Glo™ |
| Comparator B | MAP4K4 | 5 | ADP-Glo™ |
Interpretation: The data confirms that THT-712 is a potent inhibitor of MAP4K4, comparable to the highly selective Comparator A and the broadly active Comparator B. This validates its on-target activity and provides the rationale for proceeding to broad-panel screening.[9]
Table 2: Tier 2 & 3 - Selectivity Profile Against a Representative Kinase Panel
Following confirmation of on-target potency, a broad screening was conducted. Compounds were initially tested at a high concentration (10 µM) against a panel of kinases. For any kinase showing greater than 50% inhibition in this initial screen, a full dose-response experiment was performed to determine the IC50 value. The selectivity index is calculated by dividing the off-target IC50 by the on-target (MAP4K4) IC50. A higher selectivity index is desirable.
| Off-Target Kinase | THT-712 (% Inhibition @ 10µM) | THT-712 (IC50, nM) | THT-712 (Selectivity Index) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| MAP4K4 (On-Target) | 100% | 45 | - | 25 | 5 |
| MINK1 | 85% | 950 | 21.1 | >10,000 | 15 |
| TNIK | 72% | 1,800 | 40.0 | >10,000 | 22 |
| AAK1 | 25% | >10,000 | >222 | >10,000 | 150 |
| ROCK1 | 15% | >10,000 | >222 | >10,000 | 80 |
| PKA | 5% | >10,000 | >222 | >10,000 | 12 |
| CDK2 | 2% | >10,000 | >222 | >10,000 | 35 |
Interpretation:
-
THT-712 demonstrates a favorable selectivity profile. It shows potent inhibition of its primary target, MAP4K4, with only two significant off-target hits (MINK1 and TNIK) at nanomolar concentrations. The selectivity indices for these are greater than 20-fold, suggesting a reasonable therapeutic window.
-
Comparator A exhibits the ideal profile of a highly selective inhibitor, showing no significant off-target activity at the tested concentrations.
-
Comparator B confirms its role as a non-selective inhibitor, potently inhibiting all kinases in the panel, which is characteristic of compounds like Staurosporine.
This comparative analysis is crucial for contextualizing the performance of a novel compound.[8] While THT-712 is not perfectly selective, its profile may be acceptable depending on the therapeutic context and the biological roles of the identified off-target kinases.
Part 3: Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following section provides the detailed protocol for the biochemical kinase assay used to generate the data in this guide.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and utilizes the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][10][11]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase: Recombinant human MAP4K4 (or other kinases of interest)
-
Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
Test Compounds: THT-712, Comparators A & B, dissolved in 100% DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Workflow Diagram:
Caption: Step-by-step ADP-Glo™ experimental workflow.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound dilution into a 384-well assay plate. Include "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare the kinase solution in cold assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase solution to each well containing the compound.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme equilibration.[7][12]
-
-
Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in assay buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Signal Generation and Measurement:
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[13][14]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader (e.g., BMG PHERAstar).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
The systematic evaluation of enzyme cross-reactivity is a non-negotiable step in modern drug discovery. This guide presents a robust, tiered framework for assessing the selectivity of novel inhibitors, using the hypothetical 1,2,4-triazol-3-one derivative, THT-712, as an exemplar. By employing validated biochemical assays, such as the ADP-Glo™ platform, and benchmarking against compounds with known selectivity profiles, researchers can generate high-quality, comparative data.[15][16]
The illustrative data presented herein suggests that THT-712 is a potent MAP4K4 inhibitor with a promising, albeit not perfect, selectivity profile. The detailed protocols and workflows provide a self-validating system for other researchers to independently verify these findings and apply this methodology to their own compounds. This rigorous approach to selectivity profiling is essential for making informed decisions, minimizing the risk of off-target toxicity, and ultimately developing safer and more effective therapeutics.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Jo, K., et al. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. PMC. [Link]
-
Kaur, R., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Kane, J. M., et al. (1990). 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. PubMed. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Shiraguppi, S. V., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate. [Link]
-
MDPI. (n.d.). Allergen Microarrays and New Physical Approaches to More Sensitive and Specific Detection of Allergen-Specific Antibodies. MDPI. [Link]
-
KIET Group of Institutions. (2019, April 28). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Zask, A., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
-
Lazar, D. C. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Kumar, A., et al. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [Link]
-
ResearchGate. (2025, August 7). Allergen Screening Bioassays: Recent Developments in Lab-On-A-Chip and Lab-On-A-Disc Systems. ResearchGate. [Link]
-
MDPI. (n.d.). Pyrazolo[5,1-c][1][13][15]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Ramsay, R. R., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
ResearchGate. (2022, September 1). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ResearchGate. [Link]
-
Wright, T. H., et al. (2023). Reactivity-Based Screening for Natural Product Discovery. PMC. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
ResearchGate. (n.d.). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. ResearchGate. [Link]
-
Adebayo, B. O., et al. (n.d.). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. PMC. [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
-
ResearchGate. (2025, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Metabolic Stability of Triazole Analogs
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. For researchers and drug development professionals working with triazole-containing molecules, understanding the nuances of their metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of different triazole analogs, supported by experimental data, to inform rational drug design and lead optimization.
The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs, particularly antifungals.[1][2] Its appeal stems from its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its general stability.[1] However, the metabolic stability of triazole analogs can vary significantly depending on their structural features and the surrounding chemical environment.
The Triazole Ring: An Asset for Metabolic Stability
The triazole ring itself is generally considered to be metabolically robust.[1][2] It is relatively resistant to degradation by common metabolic enzymes. This inherent stability makes the triazole scaffold an attractive component in drug design, often used as a bioisostere to replace more metabolically labile functional groups, such as amides.[3] This strategy aims to enhance a molecule's half-life and overall exposure in the body.
Key Determinants of Metabolic Stability in Triazole Analogs
The metabolic fate of a triazole analog is largely dictated by the nature and positioning of its substituents. The primary route of metabolism for many triazole-containing drugs is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the structure-activity relationships (SAR) that govern these interactions is crucial for designing more stable compounds.
Impact of Substituents on the Triazole Core
The substituents attached to the triazole ring and its associated side chains are the primary "handles" for metabolic enzymes. Aromatic rings and alkyl groups are common sites of hydroxylation, a key phase I metabolic reaction. For instance, in the development of antifungal agents, modifications to the side chains have been shown to significantly alter metabolic stability.
A study comparing a series of novel antitubercular triazole analogs demonstrated this principle effectively. The introduction of a cyclohex-3-enyl moiety in compounds MSDRT 11 and MSDRT 12 conferred greater resistance to acid hydrolysis compared to their cyclohexanol counterparts, MSDRT 8 and MSDRT 10 . This highlights how subtle changes in a distal ring system can influence the overall stability of the molecule.
The Role of Bioisosterism in Enhancing Stability
The concept of bioisosteric replacement is a powerful tool in medicinal chemistry to improve the metabolic profile of a lead compound. The 1,2,3-triazole ring has been successfully employed as a bioisostere for the amide bond.[3] This substitution can protect the molecule from peptidases and other amidase enzymes that would otherwise cleave an amide linkage. However, it is important to note that this is not a universal rule. In some cases, the introduction of a triazole ring can lead to decreased metabolic stability compared to the parent amide.[4] This underscores the importance of empirical testing for each new series of compounds.
Comparative In Vitro Metabolic Stability of Triazole Analogs
To provide a clear comparison, the following table summarizes in vitro metabolic stability data for a selection of triazole analogs from a study on novel antitubercular agents. The data was generated using rat liver microsomes, a standard preclinical model for assessing metabolic stability.
| Compound ID | Core Structure | Half-life (t½) in min | In Vitro Intrinsic Clearance (CLint) in µL/min/mg |
| MSDRT 8 | Cyclohexanol-Triazole | 30.0 | 23.1 |
| MSDRT 10 | Cyclohexanol-Triazole | 34.2 | 20.3 |
| MSDRT 11 | Cyclohex-3-enyl-Triazole | >1200 ( >20 hours) | Very Low |
| MSDRT 12 | Cyclohex-3-enyl-Triazole | 156 (2.6 hours) | 4.4 |
Data sourced from a study on novel antitubercular triazole compounds.
As the data illustrates, the structural modifications have a profound impact on metabolic stability. The cyclohex-3-enyl analogs, particularly MSDRT 11 , exhibit significantly greater stability than the cyclohexanol analogs. MSDRT 11 's remarkable resistance to metabolism suggests that the cyclohex-3-enyl group may be less accessible to or a poorer substrate for the metabolic enzymes present in rat liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of triazole analogs.
Materials:
-
Test triazole analogs
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the triazole test compounds and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add the liver microsomal suspension and the test compound solution.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be consistent across all samples.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture. The 0-minute time point serves as the initial concentration baseline.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (or other suitable organic solvent) containing an internal standard to the collected aliquot. The cold solvent will precipitate the microsomal proteins and stop the enzymatic reaction.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent triazole analog at each time point. The internal standard is used to correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Metabolic Pathways of Triazole Analogs
The metabolism of triazole analogs is complex and can involve multiple pathways. While the triazole ring itself is generally stable, the rest of the molecule is susceptible to various enzymatic transformations.
Caption: General metabolic pathways for triazole analogs.
-
Phase I Metabolism: This is typically the initial and rate-limiting step. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, are heavily involved in the metabolism of many triazole antifungals like voriconazole and itraconazole.[5] Common Phase I reactions include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to an aliphatic or aromatic part of the molecule.
-
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
-
Oxidation: The conversion of a functional group to a more oxidized state.
-
-
Phase II Metabolism: Following Phase I, the now more polar metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs), to further increase water solubility and facilitate excretion.
Conclusion and Future Perspectives
The metabolic stability of triazole analogs is a multifaceted property that is highly dependent on the specific chemical structure of each compound. While the triazole ring itself imparts a degree of metabolic robustness, the substituents on and around the ring are the primary drivers of metabolic clearance.
For researchers in drug discovery, a thorough understanding of the structure-metabolism relationships within a series of triazole analogs is essential. The strategic modification of metabolically liable sites, often guided by early in vitro metabolic stability data, can lead to the development of compounds with improved pharmacokinetic profiles and, ultimately, greater therapeutic potential. The use of techniques such as scaffold hopping and bioisosteric replacement with the triazole moiety will continue to be valuable strategies in the medicinal chemist's toolkit. As our understanding of the intricate interplay between chemical structure and metabolic enzymes grows, so too will our ability to design and develop safer and more effective triazole-based medicines.
References
-
Guarrochena, X., Kanellopoulos, P., Stingeder, A., et al. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and in Vivo Stability. Pharmaceutics, 16(3), 392. Available from: [Link]
-
Hu, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, M., et al. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1696-1699. Available from: [Link]
-
Gao, S., et al. (2025). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry, 16, 400-411. Available from: [Link]
-
Nicolau, D. P., & Peloquin, C. A. (2009). Pharmacokinetics of voriconazole administered concomitantly with fluconazole and population-based simulation for sequential use. Antimicrobial Agents and Chemotherapy, 53(8), 3267-3273. Available from: [Link]
-
von Moltke, L. L., Greenblatt, D. J., Cotreau-Bibbo, M. M., et al. (1995). Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole. Journal of Pharmacology and Experimental Therapeutics, 274(1), 373-381. Available from: [Link]
-
Sørensen, M. D., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(21), 7306. Available from: [Link]
-
Garrison, A. T., et al. (2019). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. Chemistry, 25(14), 3501-3506. Available from: [Link]
-
Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 62(24), 11045-11075. Available from: [Link]
-
Wu, X., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. European Journal of Medicinal Chemistry, 76, 465-472. Available from: [Link]
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]
-
Singh, R., et al. (2025). A Series Of Novel Triazole Derivatives And Their Impact On Diabetes Management. ResearchGate. Available from: [Link]
-
Theuretzbacher, U. (2004). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical Microbiology and Infection, 10(s1), 15-24. Available from: [Link]
-
Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 548. Available from: [Link]
-
Unroe, J. P., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available from: [Link]
-
Elsebaie, A. H., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. Available from: [Link]
-
Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists (SCRAs). Pharmaceuticals, 14(3), 235. Available from: [Link]
-
Zhang, J., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113709. Available from: [Link]
-
Li, F., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 533. Available from: [Link]
-
Theuretzbacher, U., & Andes, D. (2008). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical infectious diseases, 46(s1), S15-S24. Available from: [Link]
-
Li, J., et al. (2023). Comparison of the in vitro metabolic stability data from cassette... ResearchGate. Available from: [Link]
Sources
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of Synthesized 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] While much of the research has focused on 1,2,4-triazole-3-thione derivatives, the corresponding 3-oxo congeners, particularly those with a halogen substituent at the 5-position, represent a compelling yet underexplored area for novel therapeutic development. This guide provides a framework for assessing the novelty of newly synthesized 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives by comparing their synthesis, physicochemical properties, and biological performance against established heterocyclic scaffolds.
The Landscape of 1,2,4-Triazole Derivatives in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold due to its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] A significant portion of research has been dedicated to the 1,2,4-triazole-3-thione and 1,2,4-triazole-3-thiol tautomers, which have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] In contrast, the 1,2,4-triazol-3-one core, while present in some biologically active compounds, is less represented in the literature. The introduction of a chlorine atom at the 5-position of the triazol-3-one ring is a key structural modification that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby offering a potential avenue for developing novel drug candidates with unique biological profiles.
Synthesis Strategies: A Comparative Overview
The synthetic route to the target 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold is a critical first step in assessing its novelty. Established methods for the synthesis of the more common 1,2,4-triazole-3-thiones typically involve the base-catalyzed cyclization of thiosemicarbazide precursors.[2] For the 5-chloro-1,2,4-triazol-3-one core, a plausible synthetic approach would involve the cyclization of a semicarbazide derivative, followed by or preceded by chlorination.
Proposed Synthetic Workflow for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives
The following diagram illustrates a potential synthetic pathway, which itself can be a point of novelty if it offers advantages over existing methods in terms of yield, purity, or green chemistry principles.
A proposed synthetic workflow for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives.
Causality Behind Experimental Choices: The choice of phosgene or a safer equivalent like triphosgene is crucial for the formation of the carbonyl group in the triazolone ring. The base-catalyzed cyclization is a standard and efficient method for forming five-membered heterocyclic rings. The subsequent chlorination step using reagents like phosphorus pentachloride or phosphoryl chloride is a common method for converting a hydroxyl group (in the tautomeric form of the triazolone) to a chloro group.
Experimental Protocol: Synthesis of a Representative 4-aryl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
This protocol is a representative example and may require optimization for specific substrates.
-
Synthesis of the Semicarbazide Intermediate:
-
To a solution of an appropriate aryl hydrazide (10 mmol) in dry tetrahydrofuran (50 mL) at 0 °C, add triphosgene (3.5 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude semicarbazide.
-
-
Cyclization to the 1,2,4-Triazol-3-one:
-
Dissolve the crude semicarbazide in a 2M solution of sodium hydroxide (50 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 1,2,4-triazol-3-one intermediate.
-
-
Chlorination to the 5-chloro-1,2,4-triazol-3-one:
-
To the dried 1,2,4-triazol-3-one (5 mmol), add phosphoryl chloride (15 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one derivative.
-
Assessing Novelty: A Multi-faceted Approach
The novelty of a synthesized compound in drug discovery is not solely based on its structure but also on its biological activity, mechanism of action, and physicochemical properties.[3]
Structural Novelty
A primary search of chemical databases (e.g., SciFinder, Reaxys) will determine if the exact structure has been previously reported. Even if the core scaffold is known, novel substitution patterns can confer patentability and lead to new biological activities.
Comparative Biological Activity
The true measure of novelty lies in the compound's performance in biological assays compared to existing compounds. A crucial aspect of this guide is the direct comparison with the well-established 1,2,4-triazole-3-thione scaffold.
| Feature | 5-chloro-1,2,4-triazol-3-one (Hypothesized) | 1,2,4-triazole-3-thione (Established) | Rationale for Comparison |
| Antimicrobial Activity | Potentially broad-spectrum due to the presence of the chloro and carbonyl groups. | Known to possess broad-spectrum antibacterial and antifungal activity.[2] | To determine if the oxo-chloro scaffold offers advantages in potency, spectrum, or resistance-breaking. |
| Anticancer Activity | May exhibit activity through novel mechanisms due to altered electronic properties. | Many derivatives show significant cytotoxic effects against various cancer cell lines.[2] | To identify new anticancer leads with potentially different mechanisms of action and improved selectivity. |
| Herbicidal Activity | 1,2,4-triazolinones are known to have herbicidal properties.[4] | Some thione derivatives also exhibit herbicidal activity. | To explore the potential for developing new agrochemicals. |
| Physicochemical Properties | Likely to have different solubility, lipophilicity (logP), and metabolic stability profiles compared to the thione. | Generally more polar than the corresponding oxo-derivatives. | To assess the "drug-likeness" of the new scaffold and its potential for improved pharmacokinetic properties. |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a standardized method for evaluating the cytotoxic effects of the synthesized derivatives against a panel of cancer cell lines.
-
Cell Culture:
-
Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Visualizing the Assessment Framework
A logical framework is essential for systematically assessing the novelty and potential of the synthesized derivatives.
A decision-making framework for assessing the novelty of synthesized derivatives.
Conclusion and Future Directions
The exploration of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives presents a promising opportunity for the discovery of novel therapeutic agents. A systematic assessment of their novelty requires a multi-pronged approach that includes innovative synthesis, rigorous biological evaluation, and direct comparison with established scaffolds like the 1,2,4-triazole-3-thiones. By following the framework and protocols outlined in this guide, researchers can effectively evaluate the potential of their synthesized compounds and make informed decisions regarding their advancement in the drug discovery pipeline. Future work should focus on expanding the library of these derivatives and exploring a wider range of biological targets to fully elucidate the potential of this underexplored chemical space.
References
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. In PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. In Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. In PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. In PubMed Central. Retrieved from [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Core Principles of Safe Disposal
The disposal of any chemical, particularly a chlorinated heterocyclic compound like 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, is a critical final step in the experimental workflow. Improper disposal not only poses a significant risk to personnel but also to the environment. The fundamental principle guiding this process is "Cradle-to-Grave" responsibility , as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States. This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.
Our disposal plan for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is built upon a thorough understanding of its anticipated hazards, which are inferred from its chemical structure and data from closely related analogs.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) is unavailable, the structure of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one—a chlorinated triazole—suggests several potential hazards. Data for the parent compound, 1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6), indicates it can cause skin and eye irritation and may cause respiratory irritation[1]. The addition of a chlorine atom can increase both toxicity and environmental persistence.
Based on an analysis of similar chlorinated organic compounds and triazole-based herbicides, we can anticipate the following GHS hazard classifications:
-
Acute Toxicity, Oral (Harmful if swallowed) [2]
-
Skin Corrosion/Irritation (Causes skin irritation) [1]
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [1]
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [1]
Furthermore, many chlorinated organic compounds are noted for their potential for long-term environmental effects and the generation of hazardous decomposition products (e.g., hydrogen chloride, oxides of nitrogen) upon incineration.
Summary of Key Safety Information
| Parameter | Anticipated Hazard/Recommendation | Rationale |
| Physical State | Solid[3] | Supplier information confirms the physical state. |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | Standard routes for solid chemical reagents. |
| Acute Health Effects | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Based on data from the non-chlorinated parent compound and general toxicity of similar structures. |
| Chronic Health Effects | Potential for long-term effects with repeated exposure. | Chlorinated organics can have cumulative effects. |
| Environmental Hazards | Potential for persistence in the environment. | Many chlorinated compounds are not readily biodegradable. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4] | Common incompatibility for many organic compounds. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: the potential for skin, eye, and respiratory irritation dictates the level of barrier protection required.
-
Hand Protection: Nitrile gloves are the minimum requirement. For extended handling or in the event of a spill, consider double-gloving or using heavier-duty butyl rubber gloves.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.
Step-by-Step Disposal Protocol
The overarching goal is to safely collect, segregate, and label the waste for pickup by your institution's certified hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Why: To prevent dangerous reactions and to ensure proper disposal routing.
-
How: Designate a specific, clearly labeled waste container for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). This waste stream should be categorized as "Chlorinated Organic Solids." Do not mix with other waste streams like non-halogenated solvents or aqueous waste.
Step 2: Waste Container Selection and Labeling
-
Why: To ensure safe containment and to meet regulatory requirements for waste identification.
-
How: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one"
-
The CAS Number: "1003-34-5"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 3: Waste Collection
-
Why: To minimize exposure and prevent contamination of the laboratory.
-
How:
-
Perform all waste collection activities inside a chemical fume hood.
-
Carefully transfer the solid waste into the designated hazardous waste container using a dedicated spatula or scoop.
-
Place any contaminated disposable materials (gloves, weighing paper, etc.) into the same container.
-
Seal the container tightly after each addition.
-
Step 4: Storage Pending Disposal
-
Why: To ensure safe temporary storage and compliance with accumulation time limits.
-
How: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your lab's main hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials. Follow your institution's guidelines for waste pickup scheduling.
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.
-
Small Spills (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill pillow).
-
Carefully sweep the absorbed material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
Caption: Disposal workflow for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.
References
- Apollo Scientific. (n.d.). 1,2-Dihydro-3H-1,2,4-triazol-3-one Safety Data Sheet.
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste Codes. Retrieved from [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
A Senior Application Scientist's Field-Proven Protocol for Safety and Efficacy
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1003-34-5), a compound of interest in various research applications.
Understanding the Hazard Landscape: A Proactive Assessment
Given its structure—a chlorinated triazolone—we must anticipate a certain hazard profile. Triazole derivatives have been noted for potential endocrine-disrupting properties, and chlorinated organic compounds often present toxicological and environmental concerns. Therefore, we will operate under the assumption that 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one may exhibit one or more of the following hazardous characteristics:
-
Skin and Eye Irritation: Many heterocyclic compounds can cause irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.
-
Potential for Systemic Effects: As with many novel compounds, the full toxicological profile is unknown. It is prudent to minimize exposure to prevent potential unforeseen health effects.[1][2]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][3]
This proactive hazard assessment is the cornerstone of a trustworthy safety protocol. It allows us to establish a comprehensive personal protective equipment (PPE) and handling strategy that mitigates potential risks.
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling compounds with an unknown or incomplete hazard profile. The following table outlines the minimum required PPE, with the rationale rooted in established best practices for handling hazardous chemicals.[4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a broad range of chemicals. Powder-free gloves prevent the aerosolization of the compound.[5][6] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[4][6] |
| Body Protection | A disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[4][7] | This prevents skin contact with the compound. The solid front and tight cuffs are critical for minimizing exposure pathways.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[8] | Given the potential for respiratory irritation from fine powders or aerosols, a respirator is essential to prevent inhalation.[8] |
Diagram 1: PPE Ensemble for Handling 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Caption: A layered approach to personal protective equipment is crucial.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is paramount. This workflow is designed to be a self-validating system, ensuring that safety is integrated into every stage of the handling process.
1. Preparation and Pre-Handling Check:
-
Designated Work Area: All handling of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one must be conducted in a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags must be within the immediate work area.
-
PPE Donning: Don all required PPE in the correct sequence (gown, respirator, goggles, face shield, outer gloves).
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static tools to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Avoid Incompatibilities: While specific incompatibilities are unknown, as a general precaution, avoid contact with strong oxidizing agents and strong acids.[9]
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as contaminated waste. The respirator should be removed last after leaving the immediate work area.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Diagram 2: Safe Handling Workflow
Caption: A systematic workflow minimizes the risk of exposure.
Disposal Plan: Responsible Stewardship of Chemical Waste
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. As a chlorinated organic compound, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one requires specific disposal procedures.[10][11][12][13]
-
Solid Waste:
-
All solid waste, including contaminated weigh boats, gloves, gowns, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The container should be labeled as "Halogenated Organic Solid Waste" and include the full chemical name: 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.[12]
-
-
Liquid Waste:
-
Solutions containing 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one must be collected in a dedicated, labeled, and sealed hazardous waste container for "Halogenated Organic Liquid Waste."
-
Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[13]
-
Do not dispose of this compound or its solutions down the drain.[11]
-
-
Empty Containers:
-
Disposal Vendor:
-
All waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.[10]
-
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization. This guide should be considered a living document, to be updated as more specific information about the hazards of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one becomes available.
References
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. (2024, December 1). Toxicological Sciences.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- ResearchGate.
- Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. PubMed.
- Cornell EHS. Chapter 7 - Management Procedures For Specific Waste Types.
- UC Merced. Choosing The Correct PPE | Environmental Health & Safety.
- Thermo Fisher Scientific. (2025, September 14).
- University of Otago. Laboratory chemical waste disposal guidelines.
- A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology. (2024, November 25). PubMed.
- Wikipedia. Hydrazine.
- Vita-D-Chlor.
- BioMedica Diagnostics.
- Echemi.
- TCI Chemicals. (2025, May 22).
- Hit2Lead. ChemBridge Chemical Store.
- Hit2Lead. SDS Search.
Sources
- 1. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
